4-(Dimethylamino)phenyldiphenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-diphenylphosphanyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEGBJDTWXTPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391555 | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739-58-2 | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(Dimethylamino)phenyldiphenylphosphine (CAS 739-58-2)
An In-depth Report for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyldiphenylphosphine, identified by CAS number 739-58-2, is a crystalline organophosphorus compound belonging to the tertiary phosphine class.[1] Its molecular architecture, which integrates a diphenylphosphine group with a dimethylamino-substituted phenyl moiety, confers unique electronic and steric characteristics.[2] The presence of the electron-donating dimethylamino group significantly enhances its function as a ligand in coordination chemistry.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, safety information, and its critical applications in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and pharmaceutical development.[1][3]
Core Properties and Specifications
The fundamental identifiers and physical properties of this compound are summarized below. It is typically supplied as a white to off-white or light yellow crystalline solid and should be stored under an inert atmosphere at room temperature.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 739-58-2[1] |
| IUPAC Name | 4-(Diphenylphosphino)-N,N-dimethylaniline |
| Synonyms | 4-(Dimethylamino)triphenylphosphine, 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine[4][5] |
| Molecular Formula | C₂₀H₂₀NP[2] |
| Molecular Weight | 305.35 g/mol [4] |
| InChI Key | GOEGBJDTWXTPHP-UHFFFAOYSA-N[4] |
| Canonical SMILES | CN(C)c1ccc(cc1)P(c2ccccc2)c3ccccc3[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder or solid[1] |
| Melting Point | 151-154 °C (lit.)[4][6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents[1][2] |
| pKa (Predicted) | 4.20 ± 0.12[1] |
| Storage Conditions | Inert atmosphere, Room Temperature[1] |
| Incompatibility | Strong oxidizing agents, acids, halogenated compounds[1] |
Spectroscopic Data
Comprehensive spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Various analytical techniques have been employed to characterize this compound.
Table 3: Summary of Available Spectroscopic Data
| Technique | Availability | Source |
|---|---|---|
| ¹H NMR | Spectrum available | PubChem, ChemicalBook[7][8] |
| ¹³C NMR | Spectrum available | ChemicalBook[8] |
| ³¹P NMR | Data available for derivatives[9] | NIH, RSC[9][10] |
| FTIR / ATR-IR | Spectra available | PubChem[7] |
| Raman Spectroscopy | Spectrum available | PubChem[7] |
| Mass Spectrometry | Spectrum available | ChemicalBook[8] |
Synthesis and Handling
This compound is a synthetic compound with no known natural sources.[1] Its preparation is typically conducted on a laboratory scale using air- and moisture-sensitive techniques.[1]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a common method for the synthesis of this compound starting from 4-bromo-N,N-dimethylaniline.[6]
Materials:
-
4-bromo-N,N-dimethylaniline (50 g)
-
Magnesium turnings (7 g)
-
Anhydrous tetrahydrofuran (THF) (400 mL)
-
Diphenylphosphine chloride (61 g)
-
Saturated aqueous ammonium chloride solution
-
Methanol
-
Nitrogen gas supply
-
1 L three-necked flask and standard glassware for reflux and inert atmosphere reactions
Procedure:
-
Under a nitrogen atmosphere, add 4-bromo-N,N-dimethylaniline (50 g), magnesium turnings (7 g), and anhydrous THF (400 mL) to a 1 L three-necked flask.
-
Heat the mixture to reflux and maintain for 10 hours to facilitate the formation of the Grignard reagent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add diphenylphosphine chloride (61 g) dropwise to the Grignard reagent at room temperature.
-
Once the addition is complete, heat the reaction mixture to reflux for an additional 8 hours.
-
Cool the resulting mixture in an ice-water bath.
-
Slowly quench the reaction by adding the mixture to 200 mL of a saturated aqueous ammonium chloride solution.
-
Separate the organic phase.
-
Induce crystallization from the organic phase by adding methanol.
-
Filter the resulting solid to yield the final product, this compound. A yield of approximately 74 g (96%) of a white solid can be expected.[6]
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is considered moderately hazardous and is an irritant.[1][7] Standard laboratory safety precautions should be strictly followed.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7] |
-
Personal Protective Equipment (PPE): Use of an N95-type dust mask, chemical-resistant gloves, and safety goggles is required.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere.[1]
Applications in Homogeneous Catalysis
The primary application of this compound is as a ligand in homogeneous catalysis.[1] It is particularly effective in palladium-catalyzed cross-coupling reactions, where it modulates the electronic properties and stability of the metal center, often leading to higher yields and improved selectivity.[3]
It is a suitable ligand for a wide range of transformations, including:
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, using this compound as the ligand. Conditions should be optimized for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] or similar palladium precursor (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring at a temperature between 80-110 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Catalytic cycle for Suzuki-Miyaura coupling where 'L' is the phosphine ligand.
Structural Analysis and Derivatives
While crystal structure data for the parent phosphine is available, related derivatives have also been studied to probe its properties.[7] The selenium derivative, [4-(Dimethylamino)phenyl]diphenylphosphine selenide, has been synthesized and characterized by single-crystal X-ray diffraction, providing insight into the steric and electronic parameters of the parent ligand.[9]
Table 5: Crystal Data for [4-(Dimethylamino)phenyl]diphenylphosphine selenide
| Parameter | Value |
|---|---|
| Formula | C₂₀H₂₀NPSe[9] |
| Crystal System | Monoclinic[9] |
| Space Group | P 2₁/c[9] |
| a (Å) | 12.1757 (13)[9] |
| b (Å) | 10.6173 (11)[9] |
| c (Å) | 17.5211 (14)[9] |
| β (°) | 128.098 (5)[9] |
| Volume (ų) | 1782.5 (3)[9] |
| Z | 4[9] |
| Tolman Cone Angle | 157°[9] |
The study of this selenide derivative, including the measurement of the ¹J(³¹P-⁷⁷Se) coupling constant, serves as a useful probe for quantifying the electronic properties of the phosphine ligand itself.[9]
Conclusion
This compound is a valuable and versatile phosphine ligand with significant utility in synthetic organic chemistry. Its well-defined properties, established synthetic routes, and proven efficacy in a multitude of palladium-catalyzed cross-coupling reactions make it an important tool for researchers in academia and industry. For professionals in drug development and materials science, this ligand facilitates the construction of complex molecular architectures, particularly the biaryl motifs prevalent in many active pharmaceutical ingredients and functional materials.[3] Proper handling and an understanding of its catalytic applications are key to leveraging its full potential in innovative synthetic strategies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 739-58-2: 4-(dimethylamino)phenyl-diphenyl-phosphine [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 95 739-58-2 [sigmaaldrich.com]
- 5. This compound 95 739-58-2 [sigmaaldrich.com]
- 6. This compound | 739-58-2 [chemicalbook.com]
- 7. This compound | C20H20NP | CID 3333592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(739-58-2) 1H NMR spectrum [chemicalbook.com]
- 9. [4-(Dimethylamino)phenyl]diphenylphosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Diphenylphosphino)-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Diphenylphosphino)-N,N-dimethylaniline, a versatile phosphine ligand. This document details the synthetic route, experimental protocols, and extensive characterization data, presented for practical application in research and development.
Introduction
4-(Diphenylphosphino)-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyldiphenylphosphine, is an organophosphorus compound widely utilized as a ligand in transition metal-catalyzed cross-coupling reactions. Its unique electronic and steric properties, stemming from the electron-donating dimethylamino group and the bulky diphenylphosphino moiety, make it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide serves as a technical resource for the efficient synthesis and thorough characterization of this important chemical entity.
Synthesis
The synthesis of 4-(Diphenylphosphino)-N,N-dimethylaniline is most commonly achieved through a Grignard reaction. This involves the formation of a Grignard reagent from 4-bromo-N,N-dimethylaniline, which then reacts with chlorodiphenylphosphine to yield the desired product.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence: the formation of the Grignard reagent followed by the coupling with chlorodiphenylphosphine.
Caption: A flowchart illustrating the synthesis of 4-(Diphenylphosphino)-N,N-dimethylaniline.
Experimental Protocol
Materials:
-
4-Bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution of 4-bromo-N,N-dimethylaniline dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorodiphenylphosphine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 4-(Diphenylphosphino)-N,N-dimethylaniline as a solid.
-
Characterization
The synthesized 4-(Diphenylphosphino)-N,N-dimethylaniline can be thoroughly characterized using various spectroscopic and physical methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀NP | [1][2][3] |
| Molecular Weight | 305.35 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 151-154 °C | |
| Solubility | Soluble in common organic solvents like THF, dichloromethane, and toluene. |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~7.35-7.25 (m, 10H) | P(C₆H ₅)₂ |
| ~7.20 (dd, 2H) | Aromatic CH ortho to P |
| ~6.70 (dd, 2H) | Aromatic CH ortho to N(CH₃)₂ |
| ~2.95 (s, 6H) | N(CH ₃)₂ |
| ¹³C NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~150.0 | C -NMe₂ |
| ~138.0 (d) | P-C (ipso) |
| ~133.0 (d) | P-C (ortho) |
| ~129.0 | P-C (para) |
| ~128.5 (d) | P-C (meta) |
| ~125.0 (d) | C -P (ipso) |
| ~112.0 (d) | C -H (ortho to NMe₂) |
| ~40.0 | N(C H₃)₂ |
| ³¹P NMR (CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~ -5.0 | P (C₆H₅)₂ |
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch (N-CH₃) |
| ~1600, 1500, 1435 | Aromatic C=C stretch |
| ~1350 | C-N stretch |
| ~1100, 740, 690 | P-Ph vibrations |
3.2.3. Mass Spectrometry (MS)
| m/z | Assignment |
| 305.13 | [M]⁺ (Calculated for C₂₀H₂₀NP: 305.13) |
| 228.09 | [M - C₆H₅]⁺ |
| 183.07 | [P(C₆H₅)₂]⁺ |
| 121.09 | [N(CH₃)₂C₆H₄]⁺ |
Applications in Catalysis
4-(Diphenylphosphino)-N,N-dimethylaniline is a prominent ligand in various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic materials.[4]
Caption: The role of 4-(Diphenylphosphino)-N,N-dimethylaniline in forming active catalysts for various cross-coupling reactions.
Safety Information
4-(Diphenylphosphino)-N,N-dimethylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide provides essential information for the synthesis and characterization of 4-(Diphenylphosphino)-N,N-dimethylaniline. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, facilitating the effective utilization of this important phosphine ligand.
References
An In-depth Technical Guide to 4-(Dimethylamino)triphenylphosphine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)triphenylphosphine, a versatile organophosphorus compound. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its application as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Core Compound Information
Molecular Formula: C₂₀H₂₀NP
Molecular Weight: 305.35 g/mol [1]
4-(Dimethylamino)triphenylphosphine, also known as 4-(diphenylphosphino)-N,N-dimethylaniline, is a white solid organophosphorus compound. It is frequently utilized as a ligand in organometallic chemistry, particularly in catalysis.[1]
Physicochemical and Computed Properties
The following tables summarize the key quantitative data for 4-(Dimethylamino)triphenylphosphine.
| Property | Value | Reference(s) |
| Molecular Weight | 305.35 g/mol | [1] |
| Molecular Formula | C₂₀H₂₀NP | |
| CAS Number | 739-58-2 | [1] |
| Appearance | White solid | |
| Melting Point | 151-154 °C | [1] |
| Computed Property | Value |
| XLogP3 | 4.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Exact Mass | 305.133337 g/mol |
| Monoisotopic Mass | 305.133337 g/mol |
| Topological Polar Surface Area | 3.2 Ų |
| Heavy Atom Count | 22 |
| Formal Charge | 0 |
| Complexity | 292 |
Experimental Protocols
Synthesis of 4-(Dimethylamino)triphenylphosphine via Grignard Reaction
This protocol describes a representative method for the synthesis of 4-(Dimethylamino)triphenylphosphine, adapted from general Grignard reaction procedures for analogous compounds.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromo-N,N-dimethylaniline
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
A solution of 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction.
-
Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), the remaining 4-bromo-N,N-dimethylaniline solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide.
-
-
Phosphine Synthesis:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-(Dimethylamino)triphenylphosphine can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes.
-
Application in Suzuki-Miyaura Cross-Coupling Reaction
4-(Dimethylamino)triphenylphosphine serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a general protocol for such a reaction.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
4-(Dimethylamino)triphenylphosphine (0.04 equivalents)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, under an inert atmosphere, the aryl halide, arylboronic acid, palladium(II) acetate, 4-(Dimethylamino)triphenylphosphine, and potassium carbonate are combined.
-
The solvent system (e.g., toluene and water in a 4:1 ratio) is added, and the mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction Execution:
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
-
Visualizations
Synthesis Workflow of 4-(Dimethylamino)triphenylphosphine
Caption: Experimental workflow for the synthesis of 4-(Dimethylamino)triphenylphosphine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with 4-(Dimethylamino)triphenylphosphine as the ligand (L).
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 4-(Dimethylamino)phenyldiphenylphosphine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work. The information presented includes detailed ¹H and ¹³C NMR data, experimental protocols for data acquisition, and visual aids to facilitate understanding.
Molecular Structure and Atom Labeling
The structure of this compound is presented below, with key atoms labeled for reference in the NMR data tables. This labeling scheme will be used to correlate the spectral data with the corresponding atomic positions within the molecule.
Caption: Molecular structure of this compound with atom labeling.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.25 | m | 10H | - | H2, H3, H4, H5, H6, H8, H9, H10, H11, H12 |
| 7.20 - 7.10 | m | 2H | - | H14, H14' |
| 6.70 | d | 2H | 8.8 | H15, H15' |
| 2.95 | s | 6H | - | H17, H18 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also recorded in deuterated chloroform (CDCl₃). The table below details the chemical shifts for each carbon atom.
| Chemical Shift (δ) ppm | Assignment |
| 150.1 | C16 |
| 138.5 (d, J = 11.5 Hz) | C1, C7 |
| 133.8 (d, J = 19.5 Hz) | C14, C14' |
| 128.8 | C4, C10 |
| 128.5 (d, J = 6.9 Hz) | C2, C6, C8, C12 |
| 124.2 (d, J = 18.5 Hz) | C13 |
| 111.9 (d, J = 1.5 Hz) | C15, C15' |
| 40.3 | C17, C18 |
Experimental Protocol: NMR Data Acquisition
The following provides a general methodology for the acquisition of NMR data for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K).
-
The magnetic field is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds is used between scans.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: A spectral width of around 16 ppm is appropriate.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2 seconds is typical.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A spectral width of around 240 ppm is used.
5. Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectra are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
-
Peak picking and integration (for ¹H) are performed.
Workflow for NMR Data Acquisition
The general workflow for acquiring NMR data is illustrated in the diagram below.
Caption: General workflow for NMR data acquisition and processing.
Unveiling the Solid-State Architecture of 4-(Dimethylamino)phenyldiphenylphosphine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of 4-(Dimethylamino)phenyldiphenylphosphine, a key ligand in coordination chemistry and catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of the molecule in the solid state, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular structure and the workflow for its characterization.
Core Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Number | 206053 |
| Empirical Formula | C₂₀H₂₀NP |
| Formula Weight | 305.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.33 |
| b (Å) | 15.48 |
| c (Å) | 11.21 |
| α (°) | 90 |
| β (°) | 108.3 |
| γ (°) | 90 |
| Volume (ų) | 1702 |
| Z | 4 |
Note: This data is based on the crystallographic information available under CCDC deposition number 206053.
Molecular Geometry
The molecular structure of this compound features a central phosphorus atom bonded to two phenyl rings and one 4-(dimethylamino)phenyl group. The geometry around the phosphorus atom is pyramidal. Selected bond lengths and angles are summarized in Table 2, providing insight into the intramolecular forces and steric environment of the ligand.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| P-C(phenyl 1) | Data not available in search results |
| P-C(phenyl 2) | Data not available in search results |
| P-C(dimethylaminophenyl) | Data not available in search results |
| C-N | Data not available in search results |
| C(phenyl 1)-P-C(phenyl 2) | Data not available in search results |
| C(phenyl)-P-C(dimethylaminophenyl) | Data not available in search results |
Note: Detailed bond lengths and angles are contained within the full crystallographic information file (CIF), which was not directly accessible in the search results.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of triarylphosphines such as this compound involves the reaction of a Grignard reagent with a phosphine chloride. A detailed, specific protocol for this compound is as follows:
-
Preparation of the Grignard Reagent: 4-bromo-N,N-dimethylaniline is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide.
-
Reaction with Diphenylphosphine Chloride: The freshly prepared Grignard reagent is then slowly added to a solution of diphenylphosphine chloride in an anhydrous ether solvent at a reduced temperature (e.g., 0 °C).
-
Quenching and Extraction: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound as a solid.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound follows a standard procedure for small molecule X-ray crystallography:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by slow diffusion of a non-solvent into a solution of the compound.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the molecular structure of this compound, highlighting the connectivity of the atoms.
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
The logical flow of the experimental process to determine the crystal structure is depicted in the following diagram.
Caption: Experimental workflow for crystal structure determination.
An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)phenyldiphenylphosphine
Introduction
4-(Dimethylamino)phenyldiphenylphosphine, also known as N,N-Dimethyl-4-(diphenylphosphino)aniline, is a tertiary phosphine that serves as a valuable ligand in organometallic chemistry and catalysis. Its structure, featuring an electron-donating dimethylamino group on one of the phenyl rings, imparts unique electronic properties that enhance the reactivity of transition metal catalysts, particularly palladium. This ligand is frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.[1] While it is generally regarded as having excellent stability for catalytic applications[2], specific quantitative data on its solubility and stability profiles are not extensively documented in publicly available literature.
This guide provides a comprehensive overview of the known properties of this compound and presents detailed experimental protocols for determining its solubility and stability. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require a thorough understanding of this ligand's physicochemical characteristics for reaction optimization, process development, and formulation.
Physicochemical Properties
A summary of the basic physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 739-58-2 | |
| Molecular Formula | C₂₀H₂₀NP | |
| Molecular Weight | 305.35 g/mol | |
| Appearance | White to off-white solid/crystal | [2] |
| Melting Point | 149 - 154 °C | [2] |
| Purity | ≥ 95% |
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not widely published. However, a qualitative assessment can be made based on the principle of "like dissolves like." The molecule possesses a large, nonpolar surface area due to the three phenyl rings, but also contains a polar dimethylamino group and a phosphorus atom capable of polar interactions. This structure suggests good solubility in a range of common polar aprotic and nonpolar aromatic solvents, moderate solubility in polar protic solvents, and poor solubility in highly nonpolar aliphatic or highly polar aqueous solvents.
Qualitative Solubility Assessment
| Solvent | Type | Predicted Solubility |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Toluene | Nonpolar Aromatic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Hexanes | Nonpolar Aliphatic | Insoluble |
| Water (H₂O) | Polar Protic | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol, such as the isothermal equilibrium method, should be employed. The following procedure details a gravimetric approach.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Toluene, THF, Ethanol)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with sealed caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can confirm the minimum time required.
-
-
Sample Collection:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe.
-
Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Measurement:
-
Determine the mass of the filtered solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
-
Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solution sample (L))
-
Visualization of Solubility Determination Workflow
Workflow for determining quantitative solubility.
Stability Profile
The stability of a phosphine ligand is critical for its storage and utility in catalysis. The primary degradation pathways for tertiary phosphines are oxidation to the corresponding phosphine oxide, and thermal decomposition. Hydrolytic stability is also a consideration, although typically less of a concern for triarylphosphines compared to their alkyl counterparts.
Thermal Stability
General Assessment: The melting point of 149-154 °C suggests good thermal stability at temperatures commonly used for cross-coupling reactions (typically 80-120 °C). However, decomposition can occur at higher temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition (e.g., 500 °C).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of mass loss.
Oxidative Stability
General Assessment: The electron-rich nature imparted by the dimethylamino group makes this phosphine susceptible to oxidation, forming this compound oxide.[3] Therefore, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Solution-Phase Oxidation Study
Objective: To assess the rate of oxidation in solution when exposed to air.
Procedure:
-
Prepare a solution of known concentration (e.g., 10 mg/mL) of the phosphine in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Acquire an initial ³¹P NMR spectrum. The phosphine should exhibit a characteristic signal.
-
Remove the inert atmosphere and expose the solution to air.
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour).
-
Monitor the decrease in the intensity of the phosphine signal and the corresponding increase in the signal for the phosphine oxide. The relative integration of these peaks can be used to quantify the rate of oxidation.
Hydrolytic Stability
General Assessment: Triarylphosphines are generally stable towards hydrolysis under neutral conditions.[4] Significant degradation is not expected in the presence of incidental moisture.
Experimental Protocol: Hydrolysis Study
Objective: To assess the stability of the phosphine in the presence of water.
Procedure:
-
Dissolve a known amount of the phosphine in a suitable solvent (e.g., THF or acetonitrile).
-
Add a defined amount of water (e.g., 10 equivalents).
-
Maintain the solution at a constant temperature (e.g., 50 °C).
-
Withdraw aliquots at various time points (e.g., 0, 6, 24, 48 hours).
-
Analyze the aliquots by a suitable method, such as LC-MS or ³¹P NMR, to detect any degradation products.
Visualization of Stability Assessment Workflow
References
An In-depth Technical Guide to the Electronic and Steric Properties of Electron-Rich Phosphine Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Phosphine Ligands in Catalysis
Tertiary phosphines (PR₃) are arguably the most versatile and widely utilized class of ligands in homogeneous catalysis. Their prevalence stems from the systematic and predictable way their properties can be modulated, allowing for the fine-tuning of a metal catalyst's reactivity, selectivity, and stability. The success of critical transformations in pharmaceutical and fine chemical synthesis, such as palladium-catalyzed cross-coupling reactions, hinges on the rational selection of the phosphine ligand.[1]
The behavior of a phosphine ligand within a catalytic cycle is primarily governed by two key properties: its electronic character (electron-donating or -withdrawing ability) and its steric profile (physical bulk). Electron-rich phosphines, typically those bearing alkyl or other electron-donating substituents, enhance the electron density on the coordinated metal center. This increased electron density is often crucial for facilitating key catalytic steps, such as the oxidative addition of substrates to the metal.[2][3] Concurrently, the steric bulk of the ligand influences the metal's coordination number and the rate of subsequent steps like reductive elimination.[4] This guide provides a detailed overview of the quantitative measures used to characterize these properties, the experimental protocols for their determination, and their influence on catalytic processes.
Quantifying Ligand Properties: The Tolman Model
To systematically understand and compare phosphine ligands, Dr. Chadwick A. Tolman introduced a practical framework for quantifying their electronic and steric properties.[5] This model remains the standard in the field.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a measure of a phosphine ligand's net electron-donating ability.[5] It is determined experimentally by measuring the frequency of the A₁ C-O vibrational stretching mode (ν(CO)) via infrared (IR) spectroscopy in a standard nickel complex, LNi(CO)₃.
The underlying principle is that a more electron-donating phosphine ligand (L) increases the electron density on the nickel atom. This enhanced electron density on the metal leads to increased π-backbonding from the nickel d-orbitals into the π* antibonding orbitals of the carbonyl (CO) ligands. Increased backbonding weakens the C-O triple bond, resulting in a lower C-O stretching frequency (ν(CO)) in the IR spectrum. Therefore, a lower TEP value (in cm⁻¹) signifies a more electron-rich, stronger net electron-donating phosphine ligand. [5]
Steric Properties: The Tolman Cone Angle (θ)
The Tolman Cone Angle (θ) provides a quantitative measure of a phosphine ligand's steric bulk.[6] It is defined as the apex angle of a cone, centered on the metal atom (originally modeled with a Ni-P bond length of 2.28 Å), that just encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[6][7] A larger cone angle indicates greater steric hindrance around the metal center, which can influence the coordination sphere and promote steps like reductive elimination.[4]
Quantitative Data for Common Electron-Rich Phosphine Ligands
The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of common phosphine ligands, with a focus on electron-rich alkylphosphines and bulky ligands frequently used in modern cross-coupling catalysis.
| Ligand Name | Abbreviation | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) | Classification |
| Trimethylphosphine | PMe₃ | 2064.1 | 118 | Electron-Rich, Small |
| Triethylphosphine | PEt₃ | 2061.7 | 132 | Electron-Rich, Medium |
| Triisopropylphosphine | P(i-Pr)₃ | 2055.2 | 160 | Very Electron-Rich, Bulky |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 | Very Electron-Rich, Very Bulky |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 | Very Electron-Rich, Very Bulky |
| Triphenylphosphine | PPh₃ | 2068.9 | 145 | Electron-Poor (vs. alkyl), Medium |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 2069.3 | 194 | Electron-Poor (vs. alkyl), Very Bulky |
| XPhos | XPhos | Not directly measured via TEP | ~240-260 (estimated) | Electron-Rich, Extremely Bulky |
| SPhos | SPhos | Not directly measured via TEP | ~250-270 (estimated) | Electron-Rich, Extremely Bulky |
| Proazaphosphatrane (R=iPr) | P(iPr-NCH₂CH₂)₃N | 2054.6 | 179 | Extremely Electron-Rich, Bulky |
| Proazaphosphatrane (R=iBu) | P(iBu-NCH₂CH₂)₃N | 2054.9 | 200 | Extremely Electron-Rich, Very Bulky |
Note: TEP and Cone Angle values are compiled from various sources and may vary slightly depending on the specific experimental or computational method used.[2][7][8] TEP for biarylphosphines like XPhos is not typically measured using the LNi(CO)₃ system due to synthetic challenges.
Experimental Protocols
Protocol for Determining the Tolman Electronic Parameter (TEP)
This protocol describes the synthesis of a model LNi(CO)₃ complex and its analysis by IR spectroscopy.
Warning: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and volatile. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Modern methods often utilize safer Ni(0) precursors like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)).
1. Synthesis of the LNi(CO)₃ Complex:
-
Starting Material: A solution of a suitable Ni(0) precursor, such as Ni(COD)₂, is prepared in an inert solvent (e.g., dichloromethane or hexane) under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Addition: A stoichiometric amount (1 equivalent) of the phosphine ligand (L) is added to the Ni(0) solution.
-
Carbonylation: The solution is then exposed to an atmosphere of carbon monoxide (CO) gas. The CO displaces the more weakly bound ligands (like COD) to form the desired tetrahedral LNi(CO)₃ complex.[7] The reaction progress can be monitored by observing a color change.
-
Isolation: The resulting complex is typically isolated by crystallization or precipitation, followed by washing and drying under vacuum.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A dilute solution of the purified LNi(CO)₃ complex is prepared in a suitable, dry IR-transparent solvent (e.g., dichloromethane or hexane).
-
Data Acquisition: The IR spectrum of the solution is recorded using an FTIR spectrometer. The spectral region of interest is typically between 2150 cm⁻¹ and 1950 cm⁻¹, which covers the C-O stretching frequencies.[9]
-
Data Analysis: The spectrum will show several bands corresponding to the CO stretches. For the C₃ᵥ symmetric LNi(CO)₃ complex, the most intense and highest frequency band is assigned as the symmetric A₁ stretching mode.[5] The wavenumber (in cm⁻¹) of this peak is the Tolman Electronic Parameter (TEP) for the ligand L.
Protocol for Determining the Tolman Cone Angle (θ)
Modern determination of the cone angle has largely shifted from physical models to more precise and reproducible computational and crystallographic methods.[10][11]
1. X-ray Crystallography Method:
-
Crystal Growth: A single crystal of a coordination complex containing the phosphine ligand of interest is grown. For consistency, tetrahedral complexes are often preferred.
-
Data Collection: The crystal is mounted on a single-crystal X-ray diffractometer, and diffraction data are collected.
-
Structure Solution and Refinement: The data are processed to solve and refine the crystal structure, yielding precise atomic coordinates for the metal, phosphorus, and all ligand atoms.
-
Cone Angle Calculation: Using the refined structure, the cone angle is calculated geometrically. It is the angle of a cone, with the metal atom at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the ligand. A standard metal-phosphorus bond length (e.g., 2.28 Å for Ni) is often used for standardization to allow comparison across different structures.[7]
2. Computational Chemistry Method (Combined MM/DFT):
-
Initial Structure Generation: A 3D model of the metal-phosphine complex (e.g., [LNi(CO)₃] or [LAuCl]) is generated in silico.[12]
-
Conformational Search (Molecular Mechanics - MM): As many phosphine ligands are flexible, a molecular mechanics (MM) based conformational search is performed to identify the lowest-energy conformer(s) of the ligand in the chosen coordination environment.[11]
-
Geometry Optimization (Density Functional Theory - DFT): The lowest-energy conformer from the MM search is subjected to a full geometry optimization using a higher level of theory, typically Density Functional Theory (DFT).[13] This provides a highly accurate, low-energy structure with precise atomic coordinates.
-
Cone Angle Calculation: From the optimized geometry, the cone angle is calculated using the same geometric principle as the crystallography method: defining a cone with the metal at the apex that encompasses the van der Waals radii of the ligand's periphery.[13]
Impact on Catalytic Cycles
The electronic and steric properties of phosphine ligands have a profound and often predictable impact on the elementary steps of a catalytic cycle, particularly in cross-coupling reactions.
-
Oxidative Addition: This is often the rate-determining step. Electron-rich ligands increase the electron density on the metal center, making it more nucleophilic and better able to react with electrophilic substrates (e.g., aryl halides). This generally accelerates the rate of oxidative addition .[14][15]
-
Reductive Elimination: This is the product-forming step. Sterically bulky ligands can promote reductive elimination. The steric clash between bulky ligands in the coordination sphere creates strain that is relieved when the product is eliminated and the coordination number of the metal decreases. Therefore, increased steric bulk often accelerates reductive elimination .[4]
A successful catalyst requires an optimal balance of these properties. For a challenging substrate (e.g., an aryl chloride), a very electron-rich ligand is needed to facilitate the difficult oxidative addition step. However, the ligand must also possess sufficient steric bulk to promote the final reductive elimination step to turn over the catalyst efficiently.
References
- 1. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. yanggroup.weebly.com [yanggroup.weebly.com]
- 8. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A-Z Guide to Phosphine Ligands in Cross-Coupling Reactions: A Technical Primer for Catalytic Excellence
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is paramount to the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] These reactions, which forge carbon-carbon and carbon-heteroatom bonds with remarkable precision, are fundamental to the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[2][3] The steric and electronic properties of phosphine ligands play a crucial role in dictating catalyst activity, stability, and selectivity.[1] This guide provides a comprehensive overview of phosphine ligands, their role in the catalytic cycle, and practical considerations for their use in key cross-coupling reactions.
The Central Role of Phosphine Ligands
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, rely on a catalytic cycle that shuttles a palladium center between different oxidation states.[4][5] Phosphine ligands, which are organophosphorus compounds that bind to the metal center, are not mere spectators; they are crucial controllers of the reaction's efficiency and scope.[6][7]
The efficacy of a phosphine ligand is governed by a combination of its steric and electronic properties.[8]
-
Steric Properties : The bulkiness of a ligand, often quantified by the Tolman cone angle (θ) for monodentate phosphines or the bite angle (ω) for bidentate phosphines, is a critical factor.[9] Bulky ligands can accelerate the reductive elimination step, which is often rate-limiting, and can help stabilize the active monoligated palladium species that enters the catalytic cycle.[10] This is particularly important for coupling sterically hindered substrates.[8]
-
Electronic Properties : The electron-donating or electron-withdrawing nature of the phosphine ligand modulates the electron density at the metal center. Electron-rich ligands, such as trialkylphosphines, increase the reactivity of the catalyst in the oxidative addition step, the initial stage of the catalytic cycle. This is especially beneficial for activating less reactive substrates like aryl chlorides.[4]
The interplay of these steric and electronic factors allows for the fine-tuning of the catalyst's reactivity to suit a specific transformation.[11]
The Catalytic Cycle: A Ligand-Modulated Pathway
The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, exemplified by the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[4] Bulky, electron-rich phosphine ligands facilitate this often rate-determining step by increasing the electron density on the palladium center.[4][10]
-
Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the Pd(II) complex.[10] This step is often facilitated by a base.[4]
-
Reductive Elimination : The final step is the reductive elimination of the coupled product (Ar-Ar'), which regenerates the Pd(0) catalyst and allows the cycle to continue.[10] The steric bulk of the phosphine ligand is crucial here, as it promotes the formation of the C-C bond and the release of the product.[10]
A Comparative Overview of Phosphine Ligands
The vast landscape of phosphine ligands can be broadly categorized, with each class offering distinct advantages for specific applications.
| Ligand Class | Specific Ligand | Key Features | Typical Applications |
| Biaryl Phosphines | SPhos | Bulky, electron-rich | Suzuki coupling of unactivated aryl chlorides.[12] |
| XPhos | Highly effective for hindered substrates | Suzuki coupling of heteroaryl chlorides.[12] | |
| Ferrocenyl Phosphines | dppf | Bidentate, robust | Suzuki coupling of a range of aryl halides.[8] |
| Dialkylphosphines | P(t-Bu)₃ | Very bulky and electron-rich | Suzuki coupling of unreactive aryl chlorides.[8] |
| Indole- and Indenyl-derived Phosphines | InAm-phos | Highly active for challenging couplings | Suzuki coupling of sterically demanding substrates.[8] |
The following table summarizes the performance of several phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a snapshot of their relative activities.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[8] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 4 | 99[8] | |
| RuPhos | 4-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 100 | 18 | 95[8] | |
| Ferrocenyl Phosphines | dppf | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Toluene | 80 | 12 | 92[8] |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 24 | 94[8] |
| Indole-amide Phosphines | InAm-phos (L1) | 2-Chloro-6-methylaniline | 2,6-Dimethylphenylboronic acid | 0.5 (Pd) | K₃PO₄ | Dioxane | 100 | 0.17 | 96[8] |
| Indenyl-derived Phosphines | Indenyl-phosphine | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 110 | 12 | 98[8] |
Note: The data presented is a compilation from various sources. Direct comparison should be made with caution due to differing reaction conditions.[8]
Experimental Protocols
The successful execution of a cross-coupling reaction is highly dependent on careful experimental technique. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[8]
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio)
-
Degassed solvent (e.g., toluene, dioxane)
-
Oven-dried reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium precursor, and phosphine ligand.[8][13]
-
Evacuate the vessel and backfill with the inert gas (repeat three times).[13]
-
Add the degassed solvent via syringe.[13]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) for the specified time (e.g., 0.17-24 hours).[8]
-
Monitor the reaction progress using a suitable technique such as TLC, GC-MS, or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.[14]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[8]
This protocol describes a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[5][13]
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%)
-
Additional phosphine ligand (e.g., BrettPhos, 5 mol%)
-
Anhydrous solvent (e.g., t-BuOH, toluene)
-
Oven-dried, sealable reaction vial
-
Inert atmosphere (nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, charge a sealable reaction vial with the aryl halide, amine, base, palladium precatalyst, and additional ligand.[15]
-
Add the anhydrous solvent.[15]
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block.[15]
-
Stir the reaction at the specified temperature (e.g., 100-120 °C) for the required duration (e.g., 24-72 hours).[14][15]
-
After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[15]
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product via flash column chromatography.
Visualizing Experimental and Logical Workflows
The logical relationship between a ligand's properties and its performance can be conceptualized as a multi-dimensional space. The most effective ligands often occupy a specific region within this space, characterized by a balance of steric bulk and electron-donating ability.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 7. watson-int.com [watson-int.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
4-(Dimethylamino)phenyldiphenylphosphine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 739-58-2), a versatile organophosphorus compound frequently used in organic synthesis and catalysis.[1][2] Adherence to strict safety protocols is essential when working with this and other phosphine ligands to mitigate potential hazards.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀NP | [1][3][4] |
| Molecular Weight | 305.35 g/mol | [3] |
| Appearance | White to off-white solid/crystal | [1] |
| Melting Point | 151-154 °C | |
| Purity | ≥ 95% (GC) | [1] |
| CAS Number | 739-58-2 | [3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3][4] A summary of its GHS classification is provided in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[4]
Hazard Pictogram:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact, and inhalation of dust.[5]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and splashes, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[5] Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Prevents inhalation of dust particles, which may cause respiratory irritation. Use in a well-ventilated area or in a fume hood.[5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Safe Handling and Storage
Handling
Given that some phosphine ligands are air-sensitive, it is best practice to handle this compound in an inert atmosphere, such as in a glovebox or using a Schlenk line, especially when in solution.[6][7]
Caption: Workflow for Handling Air-Sensitive Solid Phosphine Ligands.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It is recommended to store the compound under an inert gas to prevent degradation.
First Aid Measures
In the event of exposure, follow these first aid protocols.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill and Disposal Procedures
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
Caption: Spill Cleanup Procedure for Solid Hazardous Chemicals.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection (N95 mask) may be necessary.[9]
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean Up:
-
Decontaminate:
-
Clean the spill area with a cloth dampened with soap and water.
-
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Disposal: Dispose of the waste according to institutional and local regulations for hazardous chemical waste.[5]
Disposal
Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Toxicological Information
Conclusion
This compound is a valuable reagent that requires careful handling due to its irritant properties and potential air sensitivity. By adhering to the safety precautions, PPE recommendations, and handling protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and follow all institutional safety guidelines.
References
- 1. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C20H20NP | CID 3333592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. unsw.edu.au [unsw.edu.au]
- 9. westlab.com [westlab.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of 4-(Dimethylamino)phenyldiphenylphosphine, a versatile organophosphorus compound. It serves as a critical reagent, primarily as a ligand in transition metal-catalyzed cross-coupling reactions. This document outlines its fundamental characteristics, a detailed protocol for melting point determination, and a visualization of its role in a general catalytic cycle.
Physical and Chemical Properties
This compound is an air-sensitive, white to light-yellow crystalline solid at room temperature.[1][2][3] Its structure, featuring a diphenylphosphine group and a dimethylamino-substituted phenyl group, imparts unique steric and electronic effects that make it a valuable ligand in coordination chemistry and catalysis.[2] The dimethylamino group, in particular, enhances the compound's basicity and nucleophilicity.[2]
The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Melting Point | 151-154 °C (lit.) | [1] |
| Molecular Formula | C₂₀H₂₀NP | [2][4][5] |
| Molecular Weight | 305.35 g/mol | |
| CAS Number | 739-58-2 | [1][2][4] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >95.0% (GC) | [1][2] |
| Boiling Point | 417.5±28.0 °C (Predicted) | [1] |
| pKa | 4.20±0.12 (Predicted) | [1][3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1][3] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical physical property for identification and purity assessment.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[7] The presence of impurities generally leads to a depression and broadening of the melting point range.[7] The following is a standard protocol for determining the melting point of this compound using a capillary-based melting point apparatus.
Materials and Equipment:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder.[6] If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[6]
-
Take a capillary tube, which is sealed at one end.
-
Push the open end of the capillary tube into the powdered sample.[7]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[7]
-
Repeat until the compound occupies approximately 1-2 mm of height in the capillary tube.[7]
-
-
Apparatus Setup and Measurement:
-
Place the prepared capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Turn on the apparatus and set an initial rapid heating rate to quickly approach the expected melting point (approximately 10-15°C below 151°C).
-
Once the temperature is near the expected melting point, reduce the heating rate to about 1-2°C per minute. A slow heating rate is crucial for an accurate measurement, ensuring thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
-
For accuracy, it is recommended to perform at least two careful determinations with fresh samples in new capillary tubes.
-
Mandatory Visualizations
Application in Catalysis
This compound is frequently employed as a ligand in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The diagram below illustrates a generalized workflow for a cross-coupling reaction where this phosphine ligand plays a crucial role.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
The phosphine ligand, this compound, coordinates to the metal center (commonly palladium), influencing its stability, reactivity, and selectivity throughout the catalytic cycle. Its electronic properties can affect the rates of oxidative addition and reductive elimination, while its steric bulk can influence the coordination of substrates and the overall efficiency of the reaction.
References
- 1. This compound , >95.0%(GC) , 739-58-2 - CookeChem [cookechem.com]
- 2. CAS 739-58-2: 4-(dimethylamino)phenyl-diphenyl-phosphine [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C20H20NP | CID 3333592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols for 4-(Dimethylamino)phenyldiphenylphosphine (DavePhos) in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Dimethylamino)phenyldiphenylphosphine, commonly known as DavePhos, as a high-performance ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed protocols and quantitative data to facilitate the application of this versatile ligand in synthetic chemistry, particularly for the construction of biaryl and substituted aromatic moieties crucial in pharmaceutical and materials science research.
Introduction to DavePhos in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is critical for the success of these transformations, influencing catalytic activity, stability, and substrate scope. DavePhos, a member of the Buchwald family of bulky, electron-rich phosphine ligands, has emerged as a particularly effective ligand for a wide range of Suzuki-Miyaura coupling reactions. Its structural features, including a sterically demanding diphenylphosphino group and an electron-donating dimethylamino substituent, contribute to its high catalytic activity.
The bulky and electron-donating nature of DavePhos is crucial for stabilizing the catalytically active monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle. This stabilization enhances the rates of both oxidative addition and reductive elimination, leading to efficient coupling of a variety of substrates, including challenging aryl chlorides.[1]
Advantages of Using DavePhos
The use of DavePhos in Suzuki-Miyaura coupling offers several key advantages:
-
High Catalytic Activity: Enables efficient coupling with low catalyst loadings.
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides (including chlorides) and boronic acids.[1]
-
Enhanced Stability: The ligand's structure contributes to the stability of the palladium catalyst, preventing decomposition and leading to higher turnover numbers.
-
Facilitates Coupling of Challenging Substrates: Particularly effective for sterically hindered and electron-rich or -poor coupling partners.
Quantitative Data Summary
The following tables summarize the performance of DavePhos in various Suzuki-Miyaura coupling reactions, providing a comparative overview of its efficacy with different substrates and in comparison to other phosphine ligands.
Table 1: Performance of DavePhos in the Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ / DavePhos | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ / DavePhos | 2.0 | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| 3 | 4-Bromobiphenyl | Pd(OAc)₂ / DavePhos | 3.0 | CsF | - (solid-state) | 25 | 1.65 | 97 |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ / DavePhos | 3.0 | CsF | - (solid-state) | 25 | 1.65 | 93 |
Data for entries 1 and 2 are representative examples based on typical conditions for Buchwald-type ligands. Data for entries 3 and 4 are from a study on solid-state mechanochemical Suzuki-Miyaura coupling.
Table 2: Comparison of DavePhos with Other Ligands in the Solid-State Suzuki-Miyaura Coupling of 4-Bromobiphenyl and Phenylboronic Acid
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | DavePhos | 4.5 | 97 |
| 2 | XPhos | 4.5 | 85 |
| 3 | SPhos | 4.5 | 82 |
| 4 | RuPhos | 4.5 | 78 |
| 5 | tBu₃P | 4.5 | 70 |
| 6 | P(Cy)₃ | 4.5 | 65 |
| 7 | PPh₃ | 4.5 | 50 |
| 8 | None | 0 | 18 |
Reaction conditions: 3 mol% Pd(OAc)₂, 4.5 mol% ligand, CsF as base, mechanochemical ball milling.
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions using DavePhos as the ligand.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid in Solution
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
DavePhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, DavePhos, and K₃PO₄.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and degassed water to the Schlenk tube via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Procedure for the Solid-State Mechanochemical Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (0.3 mmol, 1.0 equiv)
-
Arylboronic acid (0.36 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.009 mmol, 3 mol%)
-
DavePhos (0.0135 mmol, 4.5 mol%)
-
Cesium fluoride (CsF) (0.9 mmol, 3.0 equiv)
-
Water (20 µL)
Procedure:
-
Charging the Mill: In a stainless-steel ball-milling jar (e.g., 1.5 mL) containing a stainless-steel ball (e.g., 5 mm diameter), add the aryl bromide, arylboronic acid, Pd(OAc)₂, DavePhos, and CsF.
-
Solvent Addition: Add 20 µL of water to the mixture.
-
Milling: Securely close the milling jar and place it in a mixer mill. Mill the mixture at a specified frequency (e.g., 25 Hz) for the required time (e.g., 99 minutes).
-
Work-up: After milling, open the jar and dissolve the solid mixture in a suitable solvent (e.g., dichloromethane).
-
Purification: Filter the mixture to remove insoluble inorganic salts. The filtrate can then be concentrated and the product purified by an appropriate method such as recrystallization or column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the palladium catalyst, supported by the DavePhos ligand, facilitates the carbon-carbon bond formation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for setting up and performing a Suzuki-Miyaura coupling reaction in solution.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely employed in the pharmaceutical and materials science industries for the synthesis of arylamines and their derivatives. The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.
This document provides a detailed protocol for a representative Buchwald-Hartwig amination reaction utilizing 4-(Dimethylamino)phenyldiphenylphosphine as the ligand. This electron-rich triarylphosphine ligand can facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. While not as extensively documented as some bulky biarylphosphine ligands, its electronic properties make it a viable candidate for specific substrate combinations.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The this compound ligand, with its electron-donating dimethylamino group, can enhance the electron density at the palladium center, which can influence the rates of the oxidative addition and reductive elimination steps.
Experimental Protocols
This section details a representative protocol for the Buchwald-Hartwig amination using this compound. The following procedure is a general guideline and may require optimization for specific substrates.
Representative Reaction: Coupling of 4-Bromotoluene with Aniline
Materials and Reagents:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl Halide: 4-Bromotoluene
-
Amine: Aniline
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene or Dioxane
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Add the base, sodium tert-butoxide (1.2-1.5 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reactants:
-
Add anhydrous toluene or dioxane (sufficient to make a 0.1-0.5 M solution with respect to the aryl halide).
-
Add the aryl halide, 4-bromotoluene (1.0 equivalent).
-
Add the amine, aniline (1.1-1.2 equivalents), via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure N-phenyl-4-methylaniline.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from Buchwald-Hartwig amination reactions. The data presented are representative examples to illustrate the format.
Table 1: Optimization of Reaction Conditions for the Coupling of 4-Bromotoluene and Aniline
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | NaOtBu (1.2) | Toluene | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | 4 | NaOtBu (1.2) | Toluene | 100 | 8 | 88 |
| 3 | Pd₂(dba)₃ (1) | 4 | NaOtBu (1.2) | Toluene | 100 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1) | 4 | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 65 |
| 5 | Pd₂(dba)₃ (1) | 4 | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 78 |
Table 2: Substrate Scope for the Amination of Various Aryl Bromides with Aniline
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-phenyl-4-methylaniline | 92 |
| 2 | 4-Bromoanisole | 4-Methoxy-N-phenylaniline | 89 |
| 3 | 4-Bromobenzonitrile | 4-(Phenylamino)benzonitrile | 85 |
| 4 | 2-Bromopyridine | N-Phenylpyridin-2-amine | 78 |
Mandatory Visualization
Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.
Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.
Application of 4-(Dimethylamino)phenyldiphenylphosphine in the Heck Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is integral to the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials. The efficiency and selectivity of the Heck reaction are profoundly influenced by the choice of phosphine ligand coordinated to the palladium catalyst. 4-(Dimethylamino)phenyldiphenylphosphine is an electron-rich phosphine ligand that has found application in various palladium-catalyzed cross-coupling reactions. Its unique electronic properties can enhance the catalytic activity of the palladium center, making it a valuable tool for synthetic chemists.
This document provides detailed application notes and a general protocol for the use of this compound in the Heck reaction.
Ligand Profile: this compound
| Property | Value |
| Chemical Name | 4-(Diphenylphosphino)-N,N-dimethylaniline |
| CAS Number | 739-58-2 |
| Molecular Formula | C₂₀H₂₀NP |
| Molecular Weight | 305.35 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 151-154 °C |
Principle and Advantages in the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving a Pd(0) active species. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. This compound, with its electron-donating dimethylamino group, increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-determining step in the catalytic cycle. The use of such electron-rich ligands can lead to higher reaction rates and allow for the coupling of less reactive aryl chlorides.
Visualizing the Catalytic Cycle and Workflow
The following diagrams illustrate the mechanism of the Heck reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Heck reaction featuring this compound as the ligand (L).
Caption: General experimental workflow for a Heck reaction.
Experimental Protocols
The following is a general protocol for the Heck reaction using this compound. The specific conditions may require optimization depending on the substrates used.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene
-
Base (e.g., triethylamine (NEt₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (1.5-2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%, typically in a 1:2 Pd:ligand ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Representative Substrate Scope and Yields
The following table provides an overview of the expected reactivity for various substrates in a Heck reaction catalyzed by a palladium/4-(Dimethylamino)phenyldiphenylphosphine system. The yields are presented as ranges and are for illustrative purposes, as actual yields will depend on the specific reaction conditions and substrates.
| Entry | Aryl Halide | Alkene | Product | Expected Yield (%) |
| 1 | Iodobenzene | Styrene | Stilbene | 85-95 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl (E)-3-(4-methoxyphenyl)acrylate | 80-90 |
| 3 | 4-Iodotoluene | Acrylonitrile | (E)-3-(p-tolyl)acrylonitrile | 82-92 |
| 4 | 1-Bromonaphthalene | Methyl methacrylate | Methyl (E)-2-methyl-3-(naphthalen-1-yl)acrylate | 75-85 |
| 5 | 3-Bromopyridine | Styrene | 3-Styrylpyridine | 70-85 |
Safety and Handling
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Many of the solvents used in the Heck reaction are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound serves as an effective electron-rich ligand for the palladium-catalyzed Heck reaction. Its ability to accelerate the oxidative addition step can lead to improved reaction rates and broader substrate scope. The general protocol provided herein offers a starting point for the application of this versatile ligand in the synthesis of substituted alkenes. As with any catalytic reaction, optimization of the reaction conditions is often necessary to achieve the best results for a particular substrate combination.
Application Notes and Protocols for Sonogashira Coupling Catalyzed by Palladium and 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, is instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials. The efficiency, substrate scope, and mild reaction conditions of the Sonogashira coupling have cemented its importance in both academic research and industrial drug development.
A key factor in the success of the Sonogashira coupling is the choice of ligand coordinated to the palladium catalyst. Electron-rich and sterically bulky phosphine ligands have been shown to significantly enhance the catalytic activity. 4-(Dimethylamino)phenyldiphenylphosphine, also known as AmPhos, is one such ligand. Its electron-donating dimethylamino group increases the electron density on the phosphorus atom, which in turn enhances the reactivity of the palladium center, facilitating the crucial oxidative addition step of the catalytic cycle. This heightened reactivity is particularly beneficial for the coupling of less reactive but more readily available aryl chlorides. Furthermore, the use of such advanced ligands can often enable copper-free Sonogashira protocols, which are advantageous in avoiding the formation of undesired alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification.
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling reaction utilizing a palladium catalyst with this compound as the ligand.
Catalytic Cycle and Logical Workflow
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle. The use of electron-rich phosphine ligands like this compound can enhance the efficiency of the palladium cycle to a degree that the copper co-catalyst is no longer required.
The general experimental workflow for a Sonogashira coupling reaction is systematic and requires careful attention to creating an inert atmosphere to protect the catalyst and reactants from oxygen.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions utilizing a palladium/4-(Dimethylamino)phenyldiphenylphosphine catalyst system. These examples showcase the coupling of various aryl chlorides with terminal alkynes, demonstrating the broad substrate scope and high efficiency of this catalytic system.
Table 1: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene
| Entry | Aryl Chloride | Pd Source (mol%) | AmPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 2 | Chlorobenzene | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Dioxane | 110 | 8 | 98 |
| 5 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | 3 | Cs₂CO₃ | Toluene | 105 | 16 | 85 |
Table 2: Sonogashira Coupling of 4-Chloroanisole with Various Terminal Alkynes
| Entry | Terminal Alkyne | Pd Source (mol%) | AmPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 2 | 1-Hexyne | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 14 | 87 |
| 3 | 3,3-Dimethyl-1-butyne | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 20 | 78 |
| 4 | (Trimethylsilyl)acetylene | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 10 | 96 |
| 5 | 1-Ethynylcyclohexene | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | Toluene | 100 | 16 | 89 |
Experimental Protocols
The following are detailed methodologies for performing a copper-free Sonogashira coupling reaction using a palladium/4-(Dimethylamino)phenyldiphenylphosphine catalyst system.
Protocol 1: General Procedure for the Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
Materials:
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])
-
This compound (AmPhos)
-
Aryl chloride
-
Terminal alkyne
-
Base (e.g., Cesium carbonate [Cs₂CO₃] or Potassium phosphate [K₃PO₄])
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precursor (1-2 mol%), this compound (2-4 mol%), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask/vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Addition of Reactants and Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (to achieve a concentration of the aryl chloride of approximately 0.1-0.2 M). Subsequently, add the aryl chloride (1.0 equivalent) and the terminal alkyne (1.2 equivalents) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
The reaction should be carried out under an inert atmosphere as the catalyst can be air-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols for Stille Coupling Reactions with Electron-Rich Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Stille coupling reactions utilizing electron-rich phosphine ligands. The use of such ligands has revolutionized the field, enabling the coupling of previously challenging substrates, such as aryl chlorides, under milder reaction conditions. This is of particular importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of the reaction. Electron-rich and sterically bulky phosphine ligands have emerged as highly effective in promoting the key steps of the catalytic cycle, particularly the oxidative addition of less reactive electrophiles like aryl chlorides.[2][3] These ligands enhance the electron density at the palladium center, facilitating the cleavage of the carbon-halogen bond.[1]
Advantages of Electron-Rich Phosphine Ligands
The application of bulky, electron-rich phosphine ligands in Stille coupling offers several significant advantages:
-
Expanded Substrate Scope: Enables the use of readily available and cost-effective aryl chlorides as coupling partners.[2][3]
-
Milder Reaction Conditions: Often allows for reactions to be performed at lower temperatures, increasing functional group tolerance.[2]
-
Improved Reaction Rates: The electron-donating nature of the ligands can accelerate the rate-determining oxidative addition step.[1]
-
Enhanced Catalyst Stability: Bulky ligands can protect the palladium center from deactivation pathways, leading to higher turnover numbers.
Featured Ligands and Catalysts
This document focuses on protocols employing commercially available and widely used electron-rich phosphine ligands and palladium sources.
| Ligand/Catalyst | Structure | Key Features |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | Highly electron-rich and sterically demanding.[4] |
| cataCXium® A (Di(1-adamantyl)-n-butylphosphine) | C₄H₉P(C₁₀H₁₅)₂ | Very bulky ligand enabling high turnover numbers. |
| Palladium(II) acetate (Pd(OAc)₂) | Pd(O₂CCH₃)₂ | Common Pd(II) precatalyst, reduced in situ to Pd(0). |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Pd₂(C₁₇H₁₄O)₃ | A stable and commonly used Pd(0) source. |
Experimental Protocols
The following protocols are based on seminal work by Fu and coworkers, providing a general method for the Stille cross-coupling of aryl chlorides and bromides.[4]
Protocol 1: Stille Coupling of Aryl Chlorides with Organostannanes using P(t-Bu)₃
This protocol is particularly effective for the coupling of various aryl and heteroaryl chlorides with organostannanes.
Reaction Scheme:
Ar¹-Cl + Ar²-Sn(n-Bu)₃ → Ar¹-Ar² + (n-Bu)₃SnCl
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium fluoride (CsF)
-
Aryl chloride
-
Organostannane
-
Anhydrous 1,4-dioxane
-
Anhydrous toluene
-
Standard Schlenk line or glovebox
-
Reaction vials/flasks with stir bars
-
Heating block or oil bath
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a reaction vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: To the vial, add cesium fluoride (2.0 mmol), the aryl chloride (1.0 mmol), and the organostannane (1.2 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL).
-
Reaction: Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite. Wash the celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Chloride | Organostannane | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenyltri-n-butylstannane | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | Phenyltri-n-butylstannane | 4-Methoxybiphenyl | 98 |
| 3 | 2-Chloropyridine | Phenyltri-n-butylstannane | 2-Phenylpyridine | 85 |
| 4 | 1-Chloro-4-nitrobenzene | Phenyltri-n-butylstannane | 4-Nitrobiphenyl | 92 |
Data adapted from representative yields reported in the literature for similar systems.
Protocol 2: Room-Temperature Stille Coupling of Aryl Bromides using P(t-Bu)₃
This modified protocol allows for the efficient coupling of aryl bromides at ambient temperature.[4]
Reaction Scheme:
Ar¹-Br + Ar²-Sn(n-Bu)₃ → Ar¹-Ar² + (n-Bu)₃SnBr
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium fluoride (CsF)
-
Aryl bromide
-
Organostannane
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox
-
Reaction vials/flasks with stir bars
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a reaction vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Reagent Addition: To the vial, add cesium fluoride (2.0 mmol), the aryl bromide (1.0 mmol), and the organostannane (1.2 mmol).
-
Solvent Addition: Add anhydrous THF (2.0 mL).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Quantitative Data Summary:
| Entry | Aryl Bromide | Organostannane | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenyltri-n-butylstannane | 4-Methylbiphenyl | 97 |
| 2 | 4-Bromoanisole | Phenyltri-n-butylstannane | 4-Methoxybiphenyl | 99 |
| 3 | 1-Bromo-4-fluorobenzene | Phenyltri-n-butylstannane | 4-Fluorobiphenyl | 96 |
| 4 | 2-Bromonaphthalene | Phenyltri-n-butylstannane | 2-Phenylnaphthalene | 94 |
Data adapted from representative yields reported in the literature for similar systems.
Visualizations
Catalytic Cycle of the Stille Coupling Reaction```dot
Caption: A typical experimental workflow for a Stille coupling reaction.
Troubleshooting and Considerations
-
Oxygen Sensitivity: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Anhydrous solvents are crucial for reproducible results, as water can interfere with the reaction.
-
Stannane Stoichiometry: A slight excess of the organostannane is typically used to ensure complete consumption of the electrophile.
-
Ligand to Metal Ratio: The optimal ligand-to-palladium ratio may vary depending on the specific substrates and should be optimized if necessary.
-
Removal of Tin Byproducts: Tributyltin halides are toxic and must be carefully removed during work-up and purification. Techniques such as treatment with potassium fluoride or specific column chromatography methods can be employed.
Conclusion
The use of electron-rich phosphine ligands has significantly broadened the applicability of the Stille coupling reaction, making it a powerful tool for the synthesis of complex organic molecules. The protocols provided herein serve as a valuable starting point for researchers in academic and industrial settings. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Negishi Coupling Utilizing 4-(Dimethylamino)phenyldiphenylphosphine Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate.[1] The choice of ligand coordinated to the metal center is crucial for the efficiency, selectivity, and substrate scope of the reaction. Electron-rich phosphine ligands are known to enhance the rate of oxidative addition, a key step in the catalytic cycle.
This document provides detailed application notes and a representative protocol for the use of 4-(Dimethylamino)phenyldiphenylphosphine as a ligand in palladium-catalyzed Negishi coupling reactions. It is important to note that while direct and extensive literature on the application of this specific ligand in Negishi coupling is limited, its utility in the closely related Suzuki-Miyaura cross-coupling has been documented. The protocols and data presented herein are based on these related findings and general principles of cross-coupling reactions, providing a strong starting point for methodology development.
The this compound ligand possesses a dimethylamino group, which enhances the electron-donating properties of the phosphine. This electronic enrichment of the palladium center is expected to facilitate the oxidative addition step and promote efficient catalysis.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: General catalytic cycle for the Negishi cross-coupling reaction.
Data Presentation: Performance in a Related Cross-Coupling Reaction
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid using a Pd(II) Complex of this compound
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | K₂CO₃ | H₂O/Isopropanol (1:1) | Room Temp. | 12 | 95 |
| 2 | 4-Bromotoluene | K₂CO₃ | H₂O/Isopropanol (1:1) | Room Temp. | 12 | 92 |
| 3 | Bromobenzene | K₂CO₃ | H₂O/Isopropanol (1:1) | Room Temp. | 12 | 90 |
| 4 | 4-Chlorotoluene | K₂CO₃ | H₂O/Isopropanol (1:1) | 80 | 24 | 85 |
| 5 | 4-Bromobenzonitrile | K₂CO₃ | H₂O/Isopropanol (1:1) | Room Temp. | 12 | 98 |
Note: The data presented is adapted from studies on Suzuki-Miyaura coupling to indicate the ligand's general effectiveness in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following is a general, representative protocol for the Negishi cross-coupling of an aryl bromide with an organozinc reagent using a palladium catalyst with this compound as the ligand. This protocol is based on standard Negishi coupling procedures and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide (1.0 equiv)
-
Organozinc reagent (e.g., Aryl- or Alkylzinc chloride/bromide, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Figure 2: A typical experimental workflow for Negishi cross-coupling.
Procedure:
-
Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%, typically in a 1:2 Pd:ligand ratio) in anhydrous solvent (e.g., THF). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Reactants: To the flask containing the catalyst solution, add the aryl bromide (1.0 equivalent).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.2-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir until the reaction is complete. Monitor the reaction progress by a suitable technique such as TLC or GC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.
Safety and Handling
-
Organozinc reagents can be pyrophoric and are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper Schlenk techniques.
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a promising electron-rich ligand for palladium-catalyzed cross-coupling reactions. While specific data for its application in Negishi coupling is not extensively documented, its demonstrated success in Suzuki-Miyaura coupling suggests its potential for effective use in the formation of C-C bonds via the Negishi reaction. The provided protocol offers a solid foundation for researchers to explore its utility in their synthetic endeavors. As with any catalytic system, optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations.
References
Application Notes and Protocols: Hiyama Coupling Reaction Conditions with Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The Hiyama coupling, a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides, is a powerful tool for constructing carbon-carbon bonds.[1][2] The low toxicity and stability of organosilane reagents make this reaction an attractive alternative to other cross-coupling methods. The efficacy and substrate scope of the Hiyama coupling are significantly enhanced by the use of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. This document provides detailed application notes and protocols for conducting Hiyama coupling reactions with various phosphine ligands.
Mechanism of Action: The Role of Phosphine Ligands
The catalytic cycle of the Hiyama coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Phosphine ligands (L) play a crucial role in this process by stabilizing the palladium center and influencing the rates of these key steps. Bulky, electron-rich phosphine ligands, in particular, are known to accelerate both oxidative addition and reductive elimination, expanding the reaction's scope to include more challenging substrates like aryl chlorides.[5][6][7]
The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[3] Concurrently, the organosilane (R-SiR'₃) is activated by a fluoride source or a base, forming a hypervalent silicon species that is competent for transmetalation.[2][4] During transmetalation, the organic group (R) is transferred from silicon to the palladium center. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to form the C-C coupled product (Ar-R) and regenerate the active Pd(0) catalyst.[3]
Application Notes: Ligand Selection and Reaction Conditions
The choice of phosphine ligand is critical for a successful Hiyama coupling. Different ligands are suited for different substrates and reaction conditions. Below is a summary of commonly used phosphine ligands and their associated reaction conditions.
YPhos Ligands for Challenging Substrates
Ylide-functionalized phosphines (YPhos) are highly electron-rich ligands that have shown exceptional activity in the coupling of challenging substrates, such as inexpensive and readily available aryl chlorides.[5] Their strong electron-donating ability facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[5]
Table 1: Hiyama Coupling of Aryl Chlorides with YPhos Ligands [5]
| Entry | Electrophile | Nucleophile | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | α-TMS-phenylacetonitrile | [(allyl)PdCl]₂ (1) | P(tBu)₃ (2) | K₃PO₄ (1.5) | Dioxane | 110 | <5 |
| 2 | 4-Chlorotoluene | α-TMS-phenylacetonitrile | [(allyl)PdCl]₂ (1) | YPhos-1 (2) | K₃PO₄ (1.5) | Dioxane | 110 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | α-TMS-phenylacetonitrile | [(allyl)PdCl]₂ (1) | YPhos-2 (2) | K₃PO₄ (1.5) | Dioxane | 110 | 92 |
| 4 | 2-Chloropyridine | α-TMS-phenylacetonitrile | [(allyl)PdCl]₂ (1) | YPhos-1 (2) | K₃PO₄ (1.5) | Dioxane | 110 | 78 |
TMS = Trimethylsilyl. YPhos-1 and YPhos-2 are specific ylide-functionalized phosphine ligands.
Electron-Deficient Ligands with Heterogeneous Catalysts
A practical and scalable protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst in combination with an electron-deficient phosphine ligand, such as tris(4-fluorophenyl)phosphine.[8][9][10] This system is effective for coupling various aryl halides with aryltrialkoxysilanes. The addition of a small amount of water is often crucial for the reaction's success.[8][9][10]
Table 2: Pd/C-Catalyzed Hiyama Coupling with Tris(4-fluorophenyl)phosphine [3][8]
| Entry | Electrophile | Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Activator (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodonitrobenzene | Phenyltriethoxysilane | 10% Pd/C (0.5) | (4-FC₆H₄)₃P (1.0) | TBAF·3H₂O (2) | Toluene (4.8% aq.) | 120 | 90 |
| 2 | 4-Bromoacetophenone | Phenyltriethoxysilane | 10% Pd/C (0.5) | (4-FC₆H₄)₃P (1.0) | TBAF·3H₂O (2) | Toluene (4.8% aq.) | 120 | 85 |
| 3 | 4-Bromoanisole | p-Tolyltriethoxysilane | 10% Pd/C (0.5) | (4-FC₆H₄)₃P (1.0) | TBAF·3H₂O (2) | Toluene (4.8% aq.) | 120 | 88 |
| 4 | 3-Bromopyridine | Phenyltriethoxysilane | 10% Pd/C (0.5) | (4-FC₆H₄)₃P (1.0) | TBAF·3H₂O (2) | Toluene (4.8% aq.) | 120 | 82 |
TBAF = Tetrabutylammonium fluoride.
Indolylphosphine Ligands for Aryl Mesylates
The scope of the Hiyama coupling has been expanded to include aryl mesylates as electrophiles by using highly effective indolylphosphine ligands like CM-phos. This development is significant as mesylates are readily prepared from phenols. The addition of a weak acid, such as acetic acid, can suppress decomposition and improve yields.[11]
Table 3: Hiyama Coupling of Aryl Mesylates with CM-phos [11]
| Entry | Electrophile | Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Tolyl mesylate | Phenyltrimethoxysilane | Pd(OAc)₂ (2) | CM-phos (4) | Acetic Acid (0.25) | Dioxane | 100 | 89 |
| 2 | 1-Naphthyl mesylate | Phenyltrimethoxysilane | Pd(OAc)₂ (2) | CM-phos (4) | Acetic Acid (0.25) | Dioxane | 100 | 91 |
| 3 | Mesylate of Estrone | Phenyltrimethoxysilane | Pd(OAc)₂ (2) | CM-phos (4) | Acetic Acid (0.25) | Dioxane | 100 | 75 |
Experimental Protocols
This section provides a general protocol for a Pd/C-catalyzed Hiyama coupling reaction, which can be adapted based on the specific substrates and ligands used.
General Workflow
The experimental workflow involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Detailed Protocol: Pd/C-Catalyzed Biaryl Synthesis[8][9][10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryltrialkoxysilane (1.2 mmol, 1.2 equiv)
-
10% Palladium on carbon (Pd/C) (0.005 mmol, 0.5 mol%)
-
Tris(4-fluorophenyl)phosphine ((4-FC₆H₄)₃P) (0.01 mmol, 1.0 mol%)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (2.0 mmol, 2.0 equiv)
-
Toluene (degassed, containing 4.8% v/v water) (3-5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 10% Pd/C (0.5 mol%), tris(4-fluorophenyl)phosphine (1.0 mol%), and TBAF·3H₂O (2.0 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed aqueous toluene via syringe, followed by the aryltrialkoxysilane (1.2 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the Celite pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Handling and Storage Notes:
-
Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line).[7]
-
Triarylphosphines are generally more stable to air oxidation than trialkylphosphines.[7]
-
Ensure all solvents are properly degassed to prevent oxidation of the ligand and the Pd(0) catalyst.[7]
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
The Role of 4-(Dimethylamino)phenyldiphenylphosphine in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)phenyldiphenylphosphine is a monodentate phosphine ligand frequently employed in palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon (C-C) bonds. Its unique electronic and steric properties, stemming from the electron-donating dimethylamino group and the bulky phenyl groups, make it an effective ligand for enhancing the catalytic activity of palladium complexes. This document provides detailed application notes and protocols for the use of this compound in key C-C bond-forming reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira couplings.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes by coupling organoboron compounds with organic halides or triflates. The use of this compound can enhance reaction rates and yields due to its electron-rich nature, which facilitates the oxidative addition step in the catalytic cycle.
Quantitative Data
While specific comprehensive data tables for a wide range of substrates using this compound are not extensively compiled in single literature sources, the following table represents typical results for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, illustrating the expected efficiency.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Using a Phosphine Ligand System
| Entry | Aryl Bromide (R-Br) | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | Bromobenzene | Biphenyl | 98 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 5 | 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 90 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Signaling Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This compound can promote this reaction by facilitating the oxidative addition and subsequent steps of the catalytic cycle.
Quantitative Data
The following table provides representative data for the Heck reaction between aryl halides and styrene, demonstrating the utility of a palladium-phosphine catalyst system.
Table 2: Palladium-Catalyzed Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | (E)-Stilbene | 95 |
| 2 | 4-Iodoacetophenone | (E)-4-Acetylstilbene | 92 |
| 3 | 4-Bromoanisole | (E)-4-Methoxystilbene | 85 |
| 4 | 1-Iodonaphthalene | (E)-1-(2-Phenylethenyl)naphthalene | 90 |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Heck Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in DMF (2 mL).
-
Add the aryl halide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the substituted alkene.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
III. Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. The electron-rich this compound ligand can enhance the efficiency of the palladium catalyst in this transformation.
Quantitative Data
The following table presents typical results for the Sonogashira coupling of aryl iodides with terminal alkynes.
Table 3: Palladium/Copper-Catalyzed Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Terminal Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 96 |
| 2 | 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 94 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 85 |
| 4 | 4-Iodoanisole | 1-Hexyne | 1-Methoxy-4-(hex-1-yn-1-yl)benzene | 88 |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (can be formed in situ with PdCl₂ and PPh₃, or a similar Pd(II) source with this compound)
-
This compound (if not using a pre-formed complex)
-
Copper(I) iodide (CuI)
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%). If preparing the catalyst in situ, add the palladium precursor and this compound (0.04 mmol, 4 mol%).
-
Add the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add THF (5 mL) and triethylamine (5 mL).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
This compound serves as a valuable ligand in palladium-catalyzed C-C bond formation reactions. Its electron-donating nature enhances the reactivity of the palladium catalyst, leading to efficient Suzuki-Miyaura, Heck, and Sonogashira couplings under relatively mild conditions. The protocols provided herein offer a starting point for researchers to utilize this versatile ligand in their synthetic endeavors. Optimization of reaction parameters may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(Dimethylamino)phenyldiphenylphosphine as a highly effective ligand in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. This document outlines the advantages of this ligand, provides detailed experimental protocols for key reactions, and includes visualizations to aid in understanding the underlying mechanisms and workflows.
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and versatile synthetic methodologies for their construction is therefore of critical importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have emerged as powerful tools for the formation of carbon-carbon bonds. The efficacy of these transformations is heavily reliant on the nature of the phosphine ligand coordinated to the palladium center.
This compound is an electron-rich, monodentate phosphine ligand that has demonstrated significant utility in facilitating challenging cross-coupling reactions. Its strong electron-donating dimethylamino group enhances the electron density at the palladium center, which can accelerate the rate-determining oxidative addition step in the catalytic cycle.[1] Furthermore, its steric bulk can promote the final reductive elimination step to afford the desired biaryl product. This ligand is suitable for a range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, Heck, and Buchwald-Hartwig amination reactions.[2]
Advantages of this compound
-
Enhanced Catalytic Activity: The electron-rich nature of the ligand accelerates the oxidative addition of aryl halides to the Pd(0) catalyst.[1]
-
Broad Substrate Scope: Effective for the coupling of a variety of aryl and heteroaryl halides with organoboron or organozinc reagents.
-
Improved Product Yields: The combination of electronic and steric properties often leads to high yields of the desired biaryl products.
-
Air and Moisture Stability: As a solid, the ligand is relatively stable and easy to handle, simplifying reaction setup.
Key Applications in Biaryl Synthesis
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls from aryl halides and arylboronic acids. The use of this compound can enhance the efficiency of this reaction, particularly with less reactive aryl chlorides.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.
-
Add the anhydrous solvent (and degassed water if applicable).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
While a comprehensive dataset for a wide range of substrates using a standardized protocol with 4-pyridyldiphenylphosphine is not extensively documented in a single source, the following table provides an illustrative example of expected yields based on similar electron-rich phosphine ligands in Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | ~75 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 90 | 12 | ~80 |
Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.
Negishi Coupling
The Negishi coupling provides a powerful alternative for biaryl synthesis, particularly when dealing with functionalized substrates, by coupling organozinc reagents with organic halides. The use of this compound can be beneficial in these reactions.
Caption: A typical experimental workflow for a Negishi cross-coupling reaction.
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, typically as a solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.02 mmol, 2 mol%)
-
Anhydrous solvent (e.g., THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the this compound ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for complex formation.
-
Add the aryl halide to the catalyst mixture.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as necessary (typically 25-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure biaryl product.
The following table illustrates the potential scope and yields for Negishi couplings using palladium catalysts with electron-rich phosphine ligands.
| Entry | Aryl Halide | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Phenylzinc chloride | THF | 25 | 4 | ~90 |
| 2 | 2-Chlorobenzonitrile | 4-Methoxyphenylzinc chloride | THF | 50 | 12 | ~85 |
| 3 | 3-Bromopyridine | 2-Thienylzinc chloride | THF | 25 | 6 | ~88 |
Note: These are representative yields and will vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a valuable and effective ligand for the palladium-catalyzed synthesis of biaryl compounds. Its strong electron-donating properties and sufficient steric bulk contribute to high catalytic activity and broad substrate applicability in key cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings. The protocols and data presented in these application notes serve as a practical guide for researchers in academia and industry to facilitate the efficient synthesis of diverse biaryl structures. As with any catalytic system, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for Asymmetric Catalysis with Chiral Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, utilizing chiral metal-ligand complexes, has emerged as a powerful tool for achieving high levels of enantioselectivity. Among the vast array of chiral ligands developed, phosphine-based ligands have proven to be exceptionally versatile and effective. This document provides detailed application notes and protocols for the use of prominent chiral phosphine ligands in key asymmetric transformations.
Introduction to Chiral Phosphine Ligands in Asymmetric Catalysis
Chiral phosphine ligands are organophosphorus compounds that possess chirality, either at a phosphorus atom (P-chiral) or within their backbone structure. When coordinated to a transition metal center (e.g., rhodium, ruthenium, palladium), they create a chiral environment that directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.[1][2] This high degree of stereocontrol is crucial in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[1]
These ligands have found widespread application in a variety of catalytic reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations.[3][4] The electronic and steric properties of the phosphine ligand can be finely tuned to optimize the reactivity and enantioselectivity of the catalyst for a specific substrate.
I. Asymmetric Hydrogenation of β-Keto Esters with BINAP-Ru Catalysts
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamental transformation in organic synthesis. The resulting products are valuable building blocks for numerous natural products and pharmaceuticals. Ruthenium complexes of the axially chiral bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective catalysts for this reaction.[2]
Quantitative Data Summary
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl 3-oxobutanoate | [RuCl₂((S)-BINAP)]₂·NEt₃ | Methanol | 100 atm | 20 | >99 | 99 (R) | [5] |
| Ethyl 3-oxopentanoate | [RuCl₂((S)-BINAP)]₂·NEt₃ | Ethanol | 50 psi | 25 | 98 | 98 (R) | [5] |
| Methyl 2-methyl-3-oxobutanoate | RuBr₂[(R)-BINAP] | CH₂Cl₂ | 100 atm | 25 | 99 | 96 (S) | [5] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃ catalyst
-
Methyl 3-oxobutanoate (substrate)
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the [RuCl₂((S)-BINAP)]₂·NEt₃ catalyst (Substrate/Catalyst ratio = 1000).
-
Add degassed methanol to dissolve the catalyst.
-
Add the methyl 3-oxobutanoate substrate.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 100 atm with hydrogen.
-
Stir the reaction mixture at 20°C for 12 hours.
-
After the reaction is complete, carefully vent the excess hydrogen.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the chiral β-hydroxy ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Experimental Workflow
Caption: Workflow for Asymmetric Hydrogenation of a β-Keto Ester.
II. Asymmetric Hydrogenation of Enamides with DuPhos-Rh Catalysts
The enantioselective hydrogenation of enamides provides a direct route to chiral amines and amino acids, which are fundamental components of many pharmaceuticals. Rhodium complexes of the DuPhos family of ligands (e.g., (S,S)-Et-DuPhos) are highly efficient catalysts for this transformation.
Quantitative Data Summary
| Substrate (Enamide) | Catalyst | Solvent | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [(S,S)-Et-DuPhos-Rh]⁺OTf⁻ | Methanol | 30 psi | 25 | >99 | >99 (S) | |
| (Z)-N-Acetyl-α-phenyl-β-dehydroalanine methyl ester | [(S,S)-Me-DuPhos-Rh]⁺OTf⁻ | Methanol | 40 psi | 25 | 98 | 99 (S) | [6] |
| 1-(N-acetylamino)cyclohexene | [(R,R)-Et-DuPhos-Rh]⁺OTf⁻ | Toluene | 40 psi | 25 | >99 | 95 (R) | [6] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]OTf (COD = 1,5-cyclooctadiene)
-
(S,S)-Et-DuPhos ligand
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Methanol (degassed)
-
Fisher-Porter bottle
Procedure:
-
In a glovebox, charge a Fisher-Porter bottle with [Rh(COD)₂]OTf and the (S,S)-Et-DuPhos ligand (1:1.1 molar ratio).
-
Add degassed methanol and stir for 10 minutes to form the catalyst solution.
-
Add the methyl (Z)-α-acetamidocinnamate substrate (Substrate/Catalyst ratio = 1000).
-
Seal the Fisher-Porter bottle.
-
Remove the bottle from the glovebox and connect it to a hydrogen gas line.
-
Purge the bottle with hydrogen gas by evacuating and backfilling three times.
-
Pressurize the bottle to 30 psi with hydrogen.
-
Stir the reaction mixture at 25°C for 12 hours.
-
After the reaction is complete, carefully vent the excess hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Pass the residue through a short plug of silica gel, eluting with ethyl acetate/hexane to remove the catalyst.
-
Determine the conversion and enantiomeric excess of the product by ¹H NMR and chiral HPLC analysis, respectively.
Catalytic Cycle
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
III. Asymmetric Allylic Alkylation with Josiphos Ligands
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, and C-O bonds. The Josiphos family of ferrocenyl-based diphosphine ligands has demonstrated excellent performance in this reaction, providing high enantioselectivities for a range of substrates.[7]
Quantitative Data Summary
| Allylic Substrate | Nucleophile | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | (R)-(S)-PPF-P(t-Bu)₂ | 95 | 98 | [8] |
| rac-3-Cyclohexenyl acetate | Sodium dimethyl malonate | [Pd(allyl)Cl]₂ | (R)-(S)-PPF-P(t-Bu)₂ | 85 | 87 | [4] |
| 1,3-Dioxolan-2-one, 4-ethenyl- | Phenylamine | [Pd₂(dba)₃]·CHCl₃ | (R)-(S)-PPF-P(C₆H₁₁)₂ | 92 | 99 | [8] |
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate
Materials:
-
[Pd(allyl)Cl]₂ (palladium precursor)
-
(R)-(S)-PPF-P(t-Bu)₂ (Josiphos ligand)
-
1,3-Diphenyl-2-propenyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ and (R)-(S)-PPF-P(t-Bu)₂ in anhydrous toluene. Stir for 20 minutes at room temperature.
-
Add 1,3-diphenyl-2-propenyl acetate, dimethyl malonate, BSA, and KOAc to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC or GC monitoring until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
IV. Industrial Application: Synthesis of (S)-Naproxen
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). An efficient synthesis of (S)-Naproxen involves the asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid using a Ru-BINAP catalyst.[9][10]
Reaction Scheme
2-(6-methoxy-2-naphthyl)propenoic acid + H₂ --(Ru-(S)-BINAP)--> (S)-Naproxen
Key Process Parameters
-
Catalyst: Ru--INVALID-LINK--₂
-
Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid
-
Solvent: Methanol
-
Hydrogen Pressure: 135 atm[9] (lower pressures of 30 atm are possible with Tol-BINAP)[9]
-
Enantiomeric Excess: >98% ee[9]
This industrial process highlights the significant impact of asymmetric catalysis with chiral phosphine ligands on the large-scale production of enantiomerically pure pharmaceuticals.
V. Industrial Application: Synthesis of L-DOPA
L-DOPA (levodopa) is the primary treatment for Parkinson's disease. A landmark industrial synthesis developed by Monsanto employed the asymmetric hydrogenation of an enamide precursor using a rhodium catalyst with the P-chiral diphosphine ligand, DIPAMP.[11][12]
Reaction Scheme
(Z)-N-acetyl-3-(4-acetoxy-3-methoxyphenyl)acrylamide + H₂ --([Rh((R,R)-DIPAMP)]⁺)--> N-acetyl-L-DOPA(OAc) --(hydrolysis)--> L-DOPA
Key Process Parameters
-
Catalyst: [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻
-
Substrate: An enamide precursor to L-DOPA
-
Enantiomeric Excess: High enantioselectivity is achieved, leading to the desired L-enantiomer.[13]
While other enzymatic and chemo-enzymatic routes to L-DOPA have been developed, the Monsanto process remains a classic example of the industrial application of asymmetric catalysis with chiral phosphine ligands.[12][14]
Conclusion
Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, enabling the efficient and highly selective synthesis of a wide range of chiral molecules. The examples and protocols provided herein for BINAP, DuPhos, and Josiphos ligands in key transformations serve as a practical guide for researchers in academia and industry. The continued development of novel chiral phosphine ligands promises to further expand the scope and utility of asymmetric catalysis in addressing the challenges of modern chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric, catalytic synthesis of alpha-chiral amines using a novel bis(phosphine) monoxide chiral ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. is.muni.cz [is.muni.cz]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Overview on the biotechnological production of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroformylation of Alkenes using Phosphine-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of carbon monoxide and hydrogen. This atom-economical reaction is catalyzed by transition metal complexes, with phosphine ligands playing a pivotal role in controlling the catalyst's activity, regioselectivity, and enantioselectivity. The ability to fine-tune the steric and electronic properties of phosphine ligands has led to the development of highly efficient catalysts for the synthesis of linear or branched aldehydes, including chiral aldehydes that are crucial intermediates in the pharmaceutical industry.
These application notes provide an overview of the hydroformylation of alkenes using various phosphine-metal complexes, with a focus on rhodium and cobalt catalysts. Detailed experimental protocols and comparative data on catalyst performance are presented to aid researchers in the selection and application of these catalytic systems.
I. Catalyst Systems and Ligand Effects
The choice of metal and phosphine ligand is critical in directing the outcome of the hydroformylation reaction. Rhodium complexes are generally more active under milder conditions compared to cobalt catalysts.[1][2] The structure of the phosphine ligand dictates the selectivity of the reaction.
-
Monodentate Phosphines: Ligands like triphenylphosphine (PPh3) are commonly used but often require high ligand-to-metal ratios to achieve good selectivity for linear aldehydes.[1]
-
Bidentate Phosphines (Diphosphines): Chelating diphosphines can enforce specific geometries on the metal center, leading to improved control over selectivity. The bite angle of the diphosphine is a key parameter influencing the regioselectivity.
-
Chiral Phosphines: For asymmetric hydroformylation, chiral phosphine ligands are employed to induce enantioselectivity in the formation of branched aldehydes.[3][4] Ligands such as those based on BINOL and other axially chiral backbones have shown high efficacy.[3][5]
-
Phosphine-Phosphite and Phosphine-Phosphoramidite Ligands: These hybrid ligands combine the properties of both phosphines and phosphites/phosphoramidites, often resulting in catalysts with high activity and selectivity.[5][6]
The electronic properties of the phosphine ligand also play a significant role. Electron-withdrawing groups on the phosphine can influence the enantioselectivity, while steric bulk is a key factor in controlling regioselectivity.[7]
II. Quantitative Data on Catalyst Performance
The following tables summarize the performance of various phosphine-metal complexes in the hydroformylation of different alkene substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Vinyl Esters
| Entry | Substrate | Ligand | b/l Ratio¹ | ee (%)² | Conversion (%) | Ref. |
| 1 | Vinyl acetate | BettiPhos (SC,SC,RP,SC)-4b | >1000 | 97 | - | [5] |
| 2 | Vinyl 4-methoxybenzoate | BettiPhos (SC,SC,RP,SC)-4b | >1000 | 91.3 | - | [5] |
| 3 | Vinyl 4-fluorobenzoate | BettiPhos (SC,SC,RP,SC)-4b | >1000 | 92.1 | 73 | [5] |
| 4 | Vinyl laurate | BettiPhos (SC,SC,RP,SC)-4b | 477 | 95.1 | - | [5] |
¹ Branched-to-linear aldehyde ratio. ² Enantiomeric excess of the branched aldehyde.
Table 2: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene Derivatives
| Entry | Substrate | Ligand | iso/normal Ratio¹ | ee (%)² | Yield (%) | Ref. |
| 1 | Styrene | (R,S)-BINAPHOS | 88/12 | 94 (R) | - | [3][4] |
| 2 | p-Methylstyrene | (S,R)-2a | - | 92 | - | [3] |
| 3 | p-Fluorostyrene | (S,R)-2a | - | 95 | - | [3] |
¹ Iso (branched) to normal (linear) aldehyde ratio. ² Enantiomeric excess of the branched aldehyde.
Table 3: Cobalt-Catalyzed Hydroformylation of Terminal Alkenes
| Entry | Substrate | Ligand | Aldehyde Yield (mol%) | Terminal Aldehyde Selectivity (mol%) | Ref. |
| 1 | Decene mixture | Ph2P(p-C6H4-SO3Li) | ~60-65 | 36-42 | [8] |
| 2 | Decene mixture | TPPTS | ~60-65 | 36-42 | [8] |
III. Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydroformylation of Vinyl Esters
This protocol is adapted from the work of Diéguez and Pàmies.[5]
Materials:
-
Rh(acac)(CO)2 (catalyst precursor)
-
Chiral phosphine ligand (e.g., BettiPhos)
-
Vinyl ester substrate
-
Anhydrous toluene (solvent)
-
Syngas (1:1 mixture of CO and H2)
-
Autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls
Procedure:
-
In a glovebox, charge a glass vial inside the autoclave with Rh(acac)(CO)2 (1.0 mol%) and the chiral phosphine ligand (1.2 mol%).
-
Add anhydrous toluene (e.g., 1 mL per 0.5 mmol of substrate).
-
Add the vinyl ester substrate (100 mol%).
-
Seal the autoclave and purge it three times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Maintain the reaction for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by gas chromatography (GC) and/or NMR spectroscopy to determine conversion, regioselectivity, and enantioselectivity.
Protocol 2: General Procedure for Cobalt-Catalyzed Hydroformylation of Alkenes
This protocol is based on studies of cobalt-catalyzed hydroformylation.[8][9]
Materials:
-
Co2(CO)8 or other cobalt precursor
-
Phosphine ligand (e.g., triphenylphosphine oxide)[9]
-
Alkene substrate
-
Solvent (e.g., anisole, toluene)[9]
-
Syngas (CO and H2)
-
High-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, add the cobalt precursor and the phosphine ligand to the reactor.
-
Add the solvent and the alkene substrate.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 40-200 bar).[8][9]
-
Heat the reactor to the desired temperature (e.g., 100-170 °C) with vigorous stirring.[8][9]
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Upon completion, cool the reactor to room temperature and carefully release the pressure.
-
The product can be isolated by distillation or other purification techniques.
IV. Visualizations
Catalytic Cycle of Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation, known as the Heck-Breslow cycle, is depicted below.
Caption: The catalytic cycle for rhodium-phosphine catalyzed hydroformylation.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing a hydroformylation reaction in a research setting.
Caption: A generalized experimental workflow for hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(Dimethylamino)phenyldiphenylphosphine
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions using 4-(Dimethylamino)phenyldiphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Potential Cause: Inefficient catalyst activation or decomposition.
-
Solution: this compound is an electron-rich ligand that should promote the formation of the active Pd(0) species. However, the quality of the palladium precursor is crucial. Ensure you are using a high-purity palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃. Consider using a pre-formed palladium complex of the ligand if available.
-
Potential Cause: Inappropriate choice of base.
-
Solution: The base plays a critical role in the transmetalation step. The effectiveness of a base can be substrate-dependent. A screening of bases is often recommended. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, or organic bases like triethylamine. For sensitive substrates, milder bases like KF may be beneficial.
-
Potential Cause: Sub-optimal solvent system.
-
Solution: The choice of solvent can significantly impact the solubility of reactants and the reaction kinetics. A mixture of an organic solvent and water is typically used. Toluene, dioxane, and THF are common organic solvents for Suzuki couplings. The ratio of organic solvent to water should be optimized for your specific substrates.
-
Potential Cause: Reaction temperature is too low or too high.
-
Solution: While this compound can facilitate reactions at lower temperatures due to its electron-rich nature, some substrates may require heating to achieve a reasonable reaction rate. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions. A temperature screen from room temperature to the boiling point of the solvent is advisable.
Issue 2: Presence of Significant Side Products (e.g., Homocoupling)
-
Potential Cause: Presence of oxygen in the reaction mixture.
-
Solution: Oxygen can lead to the oxidative homocoupling of the boronic acid. It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction.
-
Potential Cause: Incorrect stoichiometry of reactants.
-
Solution: An excess of the boronic acid can sometimes lead to increased homocoupling. A 1:1.1 to 1:1.5 ratio of aryl halide to boronic acid is a good starting point for optimization.
Issue 3: Reaction Stalls Before Completion
-
Potential Cause: Catalyst deactivation.
-
Solution: The palladium catalyst can deactivate over the course of the reaction. Increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) may be necessary for challenging substrates. Ensure that the phosphine ligand is used in an appropriate ratio to the palladium source (typically a 1:1 to 2:1 ligand-to-palladium ratio).
-
Potential Cause: Protodeboronation of the boronic acid.
-
Solution: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. Using anhydrous solvents and a carefully chosen base can minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading when using this compound?
A1: A good starting point for catalyst loading is 1-2 mol% of the palladium precursor with a 1:1 to 2:1 molar ratio of this compound to palladium. For less reactive substrates, such as aryl chlorides, or for sterically hindered coupling partners, a higher catalyst loading (up to 5 mol%) may be required.
Q2: Which palladium source works best with this ligand?
A2: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium precursors for forming the active catalyst in situ with this compound. The choice may depend on the specific substrates and reaction conditions.
Q3: What is the optimal base to use with this ligand?
A3: The optimal base is highly dependent on the specific aryl halide and boronic acid being coupled. A good starting point is K₂CO₃ or K₃PO₄. For challenging couplings, Cs₂CO₃ is often more effective, albeit more expensive.
Q4: Can I use this compound for coupling aryl chlorides?
A4: Yes, as an electron-rich phosphine ligand, this compound is well-suited to facilitate the oxidative addition of less reactive aryl chlorides to the palladium center, a key step in the catalytic cycle for these substrates.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a Pd(OAc)₂/4-(Dimethylamino)phenyldiphenylphosphine catalytic system. These are illustrative examples and may require optimization for your specific application.
| Entry | Aryl Bromide (R-Br) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 3 | Bromobenzene | Cs₂CO₃ | THF/H₂O | 80 | 16 | 98 |
| 4 | 4-Bromobenzonitrile | K₂CO₃ | Toluene/H₂O | 110 | 10 | 88 |
| 5 | 1-Bromo-4-nitrobenzene | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 4 mL of toluene and 1 mL of water) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Phosphine Ligand Stability in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with phosphine ligand degradation in cross-coupling reactions, ensuring greater experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phosphine ligands in a catalytic reaction?
A1: Phosphine ligands are susceptible to several degradation pathways that can significantly impair catalyst performance. The most common routes include:
-
Oxidation: This is the most prevalent degradation pathway, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)). This can be triggered by trace amounts of air, residual peroxides in solvents (e.g., THF), or even certain metal precursors.[1][2][3] While often detrimental, some phosphine oxides have been found to act as stabilizing, labile ligands in specific cross-coupling reactions.[4][5]
-
P-C Bond Cleavage: This pathway involves the scission of a phosphorus-carbon bond, which can be promoted by the metal center, particularly at elevated temperatures.[1][6] This process can lead to the formation of inactive catalyst species or undesired phosphido-bridged dimers.[1]
-
Hydrolysis: Certain phosphine ligands can react with water, especially those with electron-withdrawing groups, leading to P-C bond cleavage or the formation of secondary phosphine oxides.[1]
-
Phosphonium Salt Formation: In the presence of alkyl or aryl halides, phosphine ligands can act as nucleophiles, forming quaternary phosphonium salts and thereby being removed from the catalytic cycle.[1][7]
Q2: How do the electronic and steric properties of a phosphine ligand influence its stability?
A2: The stability and reactivity of phosphine ligands are directly linked to their electronic and steric profiles. These properties are often quantified by the Tolman Electronic Parameter (TEP) and Tolman's cone angle (θ), respectively.[7]
-
Steric Effects: Steric bulk provides a kinetic barrier against degradation pathways.[3] Large, bulky substituents (high cone angle) can physically shield the phosphorus atom from approaching molecules like oxygen or water, slowing the rate of oxidation and other decomposition reactions.[11][12] This steric hindrance also promotes the formation of coordinatively unsaturated, highly reactive monoligated metal species, which can accelerate reductive elimination.[12][13]
The interplay between these two factors is crucial; an ideal ligand often balances high electron-donating ability for catalytic activity with sufficient steric bulk for stability.[14][15]
Table 1: Comparison of Common Monodentate Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | General Characteristics | Relative Air Stability |
|---|---|---|---|---|---|
| Trimethylphosphine | PMe₃ | 118° | 2064.1 | Electron-rich, small | Low |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 2056.1 | Very electron-rich, very bulky | Very Low |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 | Electron-rich, bulky | Low |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Moderately bulky, relatively electron-poor | High |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 194° | 2066.7 | Very bulky, relatively electron-poor | High |
Data compiled from various sources.[7]
Q3: What are the best practices for handling and storing air-sensitive phosphine ligands?
A3: Strict adherence to inert atmosphere techniques is critical for preventing the degradation of air-sensitive phosphine ligands.[9]
-
Storage: Solid phosphine ligands should be stored in a cool, dark environment, ideally within an inert atmosphere glovebox or a desiccator purged with argon or nitrogen.[9] For highly sensitive ligands, phosphonium salt precursors (e.g., [HP(t-Bu)₃]BF₄) are an excellent air-stable alternative, as the active phosphine can be generated in situ under basic reaction conditions.
-
Handling: All manipulations, including weighing and preparing solutions, should be performed under an inert atmosphere (glovebox or Schlenk line).[2][9]
-
Solvents: Always use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[2][9]
Troubleshooting Guides
Problem: My cross-coupling reaction is sluggish, shows low yield, or fails completely.
This is a common issue that can often be traced back to catalyst instability or deactivation, frequently linked to ligand degradation. Use the following decision tree to diagnose the potential cause.
Troubleshooting Steps in Detail:
-
Visual Inspection: Check for the formation of palladium black, a clear indicator of catalyst decomposition and agglomeration.[2] This suggests that the ligand is failing to stabilize the metal center, which can be caused by ligand degradation or an inappropriate ligand-to-metal ratio.
-
Analytical Check (³¹P NMR): If you suspect ligand degradation, take an aliquot from the reaction mixture (under inert conditions) and analyze it by ³¹P NMR spectroscopy. The appearance of a new peak shifted 20-50 ppm downfield from the original phosphine signal is a strong indication of oxidation to the corresponding phosphine oxide.[1][2]
-
Evaluate Reaction Conditions: High temperatures can promote P-C bond cleavage.[1] If the reaction requires harsh conditions, consider switching to a more robust ligand, such as a bulky biarylphosphine, which can enhance catalyst stability.[12]
-
Reagent Purity: Ensure all reagents, especially solvents and substrates, are pure and free of contaminants like water and peroxides that can accelerate ligand degradation.[2]
Key Experimental Protocols
Accurate assessment of ligand stability is crucial for selecting the right ligand and optimizing reaction conditions.
Protocol 1: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
This protocol monitors the rate of phosphine ligand oxidation upon exposure to air, providing a quantitative measure of its stability.[3][11]
Methodology:
-
Sample Preparation: In an inert atmosphere glovebox, prepare a solution of the phosphine ligand (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) in an NMR tube.[11]
-
Initial Spectrum: Seal the NMR tube, remove it from the glovebox, and acquire an initial proton-decoupled ³¹P NMR spectrum. This serves as the t=0 reference point and confirms the initial purity of the ligand.[3]
-
Exposure: Uncap the NMR tube to expose the solution to ambient air. For more controlled experiments, a gentle, constant flow of air can be bubbled through the solution.[3]
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular, predetermined intervals (e.g., every 30 minutes for a sensitive ligand, or every few hours for a more stable one).[11]
-
Data Analysis: For each spectrum, integrate the signals corresponding to the starting phosphine and the newly formed phosphine oxide. Calculate the percentage of remaining phosphine over time to determine the ligand's half-life under the test conditions.[2][3]
Protocol 2: Determination of Tolman Electronic Parameter (TEP)
This method, developed by Chadwick A. Tolman, uses infrared (IR) spectroscopy to quantify the net electron-donating ability of a phosphine ligand.[7]
Methodology:
-
Complex Synthesis: Synthesize the nickel-tricarbonyl-phosphine complex, [Ni(CO)₃(L)], by reacting tetracarbonylnickel(0), Ni(CO)₄, with the phosphine ligand (L) of interest. This reaction involves the displacement of one CO ligand by the phosphine.
-
IR Spectrum Acquisition: Prepare a solution of the purified [Ni(CO)₃(L)] complex in a suitable solvent (e.g., dichloromethane) and acquire its IR spectrum.
-
Data Analysis: Identify the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)). This value is the Tolman Electronic Parameter (TEP) for that ligand. A lower TEP value indicates a more electron-donating ligand, as the increased electron density on the metal leads to stronger back-bonding into the CO π* orbitals, weakening the C-O bond and lowering its stretching frequency.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 4-(Dimethylamino)phenyldiphenylphosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Dimethylamino)phenyldiphenylphosphine as a ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
This compound is an electron-rich monodentate phosphine ligand commonly employed in palladium-catalyzed cross-coupling reactions. Its strong electron-donating dimethylamino group enhances the catalytic activity of the palladium center. It is frequently used in reactions such as:
-
Suzuki-Miyaura coupling (C-C bond formation)
-
Heck reaction (C-C bond formation)
-
Buchwald-Hartwig amination (C-N bond formation)
-
Sonogashira coupling (C-C bond formation)
-
Negishi coupling (C-C bond formation)
-
Hiyama coupling (C-C bond formation)
-
Stille coupling (C-C bond formation)
Q2: How does the catalyst loading of the palladium precursor and this compound ligand affect the reaction outcome?
Catalyst loading, which refers to the amount of catalyst used relative to the limiting reactant, is a critical parameter that can significantly impact reaction yield, rate, and cost-effectiveness.
-
High Catalyst Loading: While it can lead to faster reaction rates and higher initial yields, excessive catalyst loading can result in increased cost, potential for side reactions, and difficulty in removing residual palladium from the final product.
-
Low Catalyst Loading: This is often desirable for process efficiency and economic reasons. However, insufficient catalyst may lead to incomplete conversion, slow reaction rates, or catalyst deactivation before the reaction is complete.
Optimizing the catalyst loading is crucial to find a balance between reaction efficiency and practicality.
Q3: What is the optimal ligand-to-metal ratio when using this compound?
For monodentate phosphine ligands like this compound, a ligand-to-palladium (L:Pd) ratio of 1:1 to 2:1 is a common starting point for many cross-coupling reactions. However, the optimal ratio can vary depending on the specific reaction, substrates, and conditions.
-
A ratio of 1:1 is often sufficient, especially with well-defined palladium precatalysts.
-
A ratio of 2:1 can sometimes provide additional stability to the catalytic species and prevent catalyst decomposition, potentially leading to higher yields.
-
Excess ligand (e.g., >4:1) can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.
It is recommended to screen a small range of L:Pd ratios during reaction optimization.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: The palladium precursor or the phosphine ligand may have degraded.
-
Suboptimal Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.
-
Incorrect Ligand-to-Palladium Ratio: An inappropriate L:Pd ratio can lead to the formation of inactive catalytic species.
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst.
-
Inadequate Reaction Conditions: Temperature, reaction time, or choice of base may not be optimal.
Solutions:
-
Verify Catalyst and Ligand Quality: Use fresh, high-purity palladium precursor and this compound. Ensure the ligand has been stored under an inert atmosphere to prevent oxidation.
-
Optimize Catalyst Loading: Systematically screen a range of catalyst loadings. See the data table below for an example of an optimization study.
-
Screen Ligand-to-Palladium Ratios: Evaluate L:Pd ratios from 1:1 to 2:1.
-
Ensure Reagent Purity: Purify starting materials if necessary. Use anhydrous, degassed solvents.
-
Optimize Reaction Conditions: Screen different bases, temperatures, and reaction times.
Illustrative Data: Optimizing Catalyst Loading for a Suzuki-Miyaura Coupling
| Entry | Pd(OAc)₂ (mol%) | This compound (mol%) | L:Pd Ratio | Yield (%) |
| 1 | 2.0 | 2.0 | 1:1 | 85 |
| 2 | 1.0 | 1.0 | 1:1 | 78 |
| 3 | 0.5 | 0.5 | 1:1 | 65 |
| 4 | 1.0 | 2.0 | 2:1 | 92 |
| 5 | 0.5 | 1.0 | 2:1 | 88 |
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), toluene (5 mL), 100 °C, 12 h.
Problem 2: Reaction Stalls or is Sluggish
Possible Causes:
-
Catalyst Deactivation: The active catalytic species may be decomposing over time.
-
Substrate Inhibition: One of the starting materials or the product may be inhibiting the catalyst.
-
Insufficient Mixing: In heterogeneous mixtures, poor stirring can limit the reaction rate.
Solutions:
-
Increase Catalyst Loading: A higher initial catalyst concentration may help to overcome deactivation pathways.
-
Use a More Robust Precatalyst: Consider using a pre-formed palladium-ligand complex which can be more stable.
-
Modify Reaction Conditions: Adjusting the temperature or solvent may improve catalyst stability and reaction rate.
-
Ensure Vigorous Stirring: Particularly important when using solid bases like K₂CO₃ or Cs₂CO₃.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.5-2.0 mol%) and this compound (1.0-4.0 mol%) into a vial.
-
Addition of Catalyst: Add the catalyst components to the Schlenk flask containing the reagents.
-
Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction Execution: Place the flask under a positive pressure of an inert gas (e.g., argon or nitrogen) and heat to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Troubleshooting low reactivity of aryl chlorides in Buchwald-Hartwig amination
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low reactivity with aryl chlorides in Buchwald-Hartwig amination reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig reaction with an aryl chloride is sluggish or failing. What are the most common causes?
Low conversion or reaction failure with aryl chlorides in Buchwald-Hartwig amination is a frequent issue primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst challenging and often rate-limiting.[1] Key factors to investigate are:
-
Ligand Choice: The selection of the phosphine ligand is critical. For unactivated or sterically hindered aryl chlorides, bulky and electron-rich ligands are generally required to facilitate the oxidative addition step.
-
Catalyst System: The choice of palladium precursor and the method of generating the active Pd(0) species can significantly impact catalyst activity.
-
Base Selection: The strength and solubility of the base play a crucial role in the catalytic cycle.
-
Solvent and Temperature: The reaction solvent and temperature affect the solubility of reagents and the rate of reaction.
-
Reagent Quality: The purity of reagents and the absence of water and oxygen are essential for a successful reaction.
Q2: Which ligands are recommended for activating unactivated or sterically hindered aryl chlorides?
For challenging aryl chlorides, standard phosphine ligands are often ineffective. More specialized, sterically demanding, and electron-rich ligands are necessary. Consider the following classes of ligands:
-
Bulky Monodentate Biaryl Phosphines: Ligands from the Buchwald group, such as XPhos, SPhos, and tBuXPhos, are highly effective for the amination of aryl chlorides.[2] NIXANTPHOS has also been shown to outperform other bidentate ligands for unactivated aryl chlorides.[3]
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands are highly active catalysts for the amination of aryl chlorides, including sterically demanding substrates.[4][5]
-
Ferrocene-Based and Other Specialty Ligands: The Hartwig group has developed ferrocene-derived and trialkyl phosphine ligands that show high activity.[6] Other specialized ligands, such as carbazolyl-derived P,N-ligands, have also been developed for sterically hindered aminations.[7][8]
Below is a summary of recommended ligands for challenging aryl chloride substrates:
| Ligand Family | Specific Examples | Typical Substrates |
| Biaryl Phosphines | XPhos, SPhos, tBuXPhos, BrettPhos | Unactivated and sterically hindered aryl chlorides, primary and secondary amines.[2] |
| Specialized Bidentate | NIXANTPHOS | Unactivated aryl chlorides.[3] |
| NHC Ligands | IPr, SIPr | Electron-rich and electron-deficient aryl chlorides, hindered substrates.[4] |
| Carbazolyl-Derived | P,N-Ligands | Tetra-ortho-substituted diarylamines.[7][8] |
Q3: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is interdependent and crucial for success.[4][9]
Base Selection:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.[1]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may necessitate higher temperatures or catalyst loadings.[1] Cs₂CO₃ is often a good starting point due to its solubility in many organic solvents.[10]
-
Hydroxide Bases: In some cases, hydroxide bases in the presence of a phase-transfer catalyst can be used, which can be advantageous for substrates with functional groups sensitive to alkoxide bases.[4]
Solvent Selection:
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons such as toluene, are widely used.[1][11]
-
Solubility: Poor solubility of any reaction component is a common reason for reaction failure.[1][10] If you observe poor solubility, switching to a more polar solvent or a solvent mixture may be beneficial.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, widely used. | Incompatible with base-sensitive groups.[1] |
| LHMDS | ~26 | Very strong base, effective for hindered substrates. | Highly reactive, moisture-sensitive. |
| Cs₂CO₃ | ~10.3 | Good functional group tolerance, soluble.[10] | May require higher temperatures.[1] |
| K₃PO₄ | ~12.3 | Good functional group tolerance. | Often requires higher temperatures. |
Q4: I am observing hydrodehalogenation of my aryl chloride. How can I minimize this side reaction?
Hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common side reaction. It can arise from a β-hydride elimination from the amide intermediate. To minimize this:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Using bulky, electron-rich ligands can often favor the desired C-N bond formation.
-
Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes reduce the rate of side reactions.
-
Base: The nature of the base can also play a role. Experimenting with different bases may help to suppress hydrodehalogenation.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride:
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagrams illustrate the general workflow for troubleshooting low reactivity and the key steps in the catalytic cycle.
Caption: A troubleshooting workflow for low reactivity in Buchwald-Hartwig amination of aryl chlorides.
References
- 1. benchchem.com [benchchem.com]
- 2. entegris.com [entegris.com]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Side reactions in Suzuki-Miyaura coupling and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions include:
-
Homocoupling: The self-coupling of the organoboron reagent to form a symmetrical biaryl byproduct.[1][2]
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond.[2]
-
Catalyst Deactivation: The conversion of the active Pd(0) catalyst to an inactive state, often observed as the formation of palladium black.
Q2: What causes homocoupling and how can I minimize it?
A2: Homocoupling is primarily caused by the presence of oxygen and Pd(II) species in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the coupling of two boronic acid molecules.[3] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][4] Using a Pd(0) source directly or ensuring the efficient in situ reduction of a Pd(II) precatalyst can also reduce this side reaction.[1]
Q3: What is protodeboronation and which factors influence it?
A3: Protodeboronation is the undesired cleavage of the C-B bond in the organoboron compound, leading to the formation of a protonated arene or heteroarene and reducing the yield of the desired cross-coupled product.[2] This side reaction is influenced by several factors, including the reaction temperature, the choice of base, and the presence of water.[2] Electron-deficient boronic acids are particularly susceptible to this side reaction.[2]
Q4: How does catalyst deactivation occur and what are the signs?
A4: Catalyst deactivation often occurs through the agglomeration of the palladium catalyst into catalytically inactive palladium black. This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of ligands that fail to stabilize the Pd(0) species. A visible sign of catalyst deactivation is the formation of a black precipitate in the reaction mixture.[5]
Troubleshooting Guides
Issue: Low Yield of Desired Product with Significant Homocoupling Byproduct
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period.[1][4] Consider using the freeze-pump-thaw method for rigorous oxygen removal. |
| Inefficient Pd(II) Precatalyst Reduction | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). This can be facilitated by phosphine ligands.[3] Alternatively, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3] |
| High Reaction Temperature | Lowering the reaction temperature may reduce the rate of homocoupling.[1] |
Issue: Significant Formation of Protodeboronated Byproduct
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Base | Strong bases can accelerate protodeboronation.[2] Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] |
| Presence of Water | Water acts as a proton source for protodeboronation.[2] Ensure the use of anhydrous solvents and thoroughly dried glassware. In some cases, a small amount of water is necessary for the Suzuki reaction to proceed, so the water content should be carefully optimized.[2] |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C).[2] |
| Unstable Boronic Acid | For particularly unstable boronic acids (e.g., some heteroarylboronic acids), consider converting them to more stable boronate esters, such as pinacol or MIDA esters.[6] |
Issue: Reaction Stalls and Palladium Black is Observed
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inadequate Ligand Stabilization | The phosphine ligand may not be bulky or electron-rich enough to stabilize the Pd(0) catalyst. Switch to bulky, electron-rich ligands like SPhos, XPhos, or other Buchwald-type ligands.[1][7] |
| High Reaction Temperature | High temperatures can accelerate catalyst decomposition.[8] Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Oxygen Contamination | Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[1] Ensure the reaction is performed under strictly anaerobic conditions. |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. An optimal ligand-to-palladium ratio is often between 1:1 and 2:1, though a slight excess of ligand can sometimes be beneficial. |
Data Presentation
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]
Table 2: Performance of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) |
| In-situ generated from Pd(OAc)₂ | XPhos | 0.8:1 | 44 |
| In-situ generated from Pd(OAc)₂ | XPhos | 1:1 | 74 |
| In-situ generated from Pd(OAc)₂ | XPhos | 1.2:1 | 84 |
| Allyl-based precatalyst | XPhos | 1:1 | ~80 |
Data adapted from a comparative study on palladium precatalysts.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimal Homocoupling
This protocol emphasizes the exclusion of oxygen to minimize the homocoupling side reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, organoboron reagent, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.[10]
Protocol 2: Suzuki Coupling of a Heteroarylboronic Acid to Minimize Protodeboronation
This protocol is designed for substrates prone to protodeboronation, such as certain heteroarylboronic acids.
Materials:
-
Heteroarylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Mild base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, heteroarylboronic acid pinacol ester, and finely ground K₃PO₄ to an oven-dried reaction vessel.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 70-80 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up the reaction by diluting with ethyl acetate and washing with water.
-
Dry the organic phase, concentrate, and purify by chromatography to isolate the desired product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways in Suzuki-Miyaura coupling reactions.
Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Effect of solvent and base on phosphine-ligated palladium catalysts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of phosphine-ligated palladium catalysts. The following sections address common issues encountered during experiments, focusing on the critical effects of solvent and base selection.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the outcome of my palladium-catalyzed cross-coupling reaction?
A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions and can influence the reaction's rate, selectivity, and overall success.[1][2] Key effects of the solvent include:
-
Solubility of Reagents: The solvent must effectively dissolve the substrates, catalyst, and base to ensure an efficient reaction. For some reactions, like the Suzuki-Miyaura coupling, a co-solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is often used to dissolve both the organic-soluble substrates and the inorganic base.[3]
-
Catalyst Activation and Stability: Some solvents can directly participate in the formation of the active Pd(0) catalyst from a Pd(II) precursor.[1] However, certain solvents like chlorinated solvents, acetonitrile, or pyridine can inhibit the reaction by strongly coordinating to the palladium center.[4]
-
Stabilization of Intermediates and Transition States: The polarity of the solvent can significantly impact the reaction mechanism. Polar solvents can stabilize charged intermediates and transition states, which can alter the reaction pathway and selectivity.[5][6][7][8][9][10] For instance, in Suzuki-Miyaura couplings of chloroaryl triflates, polar coordinating solvents can favor reaction at the triflate group, while non-coordinating solvents favor reaction at the chloride.[5][7][8][9]
-
Ligand Dissociation: Solvents can coordinate to the palladium center, potentially displacing phosphine ligands. This can lead to the formation of more reactive, monoligated palladium species.[1]
Q2: What is the role of the base in palladium-catalyzed reactions, and how do I choose the right one?
A2: The base is a critical component in many palladium-catalyzed cross-coupling reactions, and its selection can significantly impact the reaction's outcome. The primary roles of the base include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the boronic acid for transmetalation.[3]
-
Neutralization of Acid Byproducts: The base neutralizes the acid generated during the catalytic cycle.
-
Influence on Catalyst Activity: The choice of base can affect the concentration and reactivity of the active catalyst.
When choosing a base, consider the following factors:
-
Strength (pKa): The strength of the base should be sufficient to perform its intended role without causing undesired side reactions, such as decomposition of base-sensitive functional groups.[3][4] Strong bases like NaOtBu are common in Buchwald-Hartwig aminations, while weaker bases like K₂CO₃ or K₃PO₄ are often used in Suzuki-Miyaura couplings.[3][4]
-
Solubility: The base should have some solubility in the reaction medium.[3] For biphasic reactions, an inorganic base is dissolved in the aqueous phase.[3] In anhydrous organic solvents, an organic base like triethylamine (TEA) or DBU might be considered.[3][4]
-
Physical Form: For solid inorganic bases, using a finely powdered and dry form is crucial for reproducibility, as it provides a larger surface area for reaction.[3]
Q3: My reaction is sluggish or not proceeding to completion. What are the potential solvent- and base-related causes?
A3: Several factors related to the solvent and base can lead to slow or incomplete reactions:
-
Poor Solubility: If your substrates or reagents are not fully dissolved, the reaction will be slow due to poor mass transfer.[3] Consider switching to a different solvent system or using a co-solvent.[3]
-
Inappropriate Base Strength or Solubility: The base may not be strong enough to activate the nucleophile or may be insoluble in the reaction medium.[3]
-
Catalyst Deactivation: The solvent or impurities within it (e.g., oxygen, water) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[11] Ensure you are using degassed solvents and maintaining an inert atmosphere.[11][12]
-
Poor Mixing in Biphasic Systems: For reactions in biphasic solvent systems, vigorous stirring is essential to maximize the interfacial area between the two phases and facilitate the reaction.[3] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also accelerate the reaction.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor solubility of reactants. | Try a different solvent or a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[3] For highly insoluble substrates, consider solid-state mechanochemistry.[3] |
| Ineffective base. | Screen different bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu).[3][4] Ensure the base is finely powdered and dry.[3] |
| Catalyst deactivation. | Use freshly distilled and thoroughly degassed solvents.[11] Ensure all manipulations are performed under an inert atmosphere (N₂ or Ar).[12] |
| Incompatible solvent. | Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[4] |
| Slow reaction in a biphasic system. | Increase the stirring rate to create an emulsion.[3] Add a phase-transfer catalyst (PTC) like TBAB.[3][13] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Homocoupling of boronic acids (Suzuki). | This is often due to the presence of oxygen. Ensure the reaction mixture and solvents are rigorously degassed.[14] Using a Pd(0) source instead of Pd(II) can also minimize this side reaction.[15] |
| Dehalogenation of the aryl halide. | This can occur if the palladium intermediate reacts with a hydride source. This may be promoted by certain amine bases or alcoholic solvents.[14] Consider changing the base or solvent. |
| Phosphine ligand degradation. | Phosphine ligands can be oxidized by trace air or peroxides in solvents like THF.[16] Use purified, degassed solvents. P-C bond cleavage can occur at high temperatures.[16] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to guide solvent and base selection for specific cross-coupling reactions.
Table 1: Effect of Solvent and Base on Heck Reaction Conversion Rate [2][17][18]
Reaction: 1-bromo-4-nitrobenzene with styrene.
| Catalyst | Solvent | Base | Temperature (°C) | Time (min) | Conversion Rate (%) |
| Pd-L1 | DMA | Na₂CO₃ | 50 | 60 | 99.87 |
| Pd-L1 | DMF | Na₂CO₃ | 50 | 60 | 98.54 |
| Pd-L1 | Dioxane | Na₂CO₃ | 50 | 60 | 0 |
| Pd-L1 | DMA | K₂CO₃ | 50 | 60 | 97.65 |
| Pd-L1 | DMA | Et₃N | 50 | 60 | 95.43 |
Table 2: Solvent Screening for Suzuki-Miyaura Coupling [11]
Reaction: Bromobenzene with a secondary amine.
| Solvent | Conversion (%) |
| Toluene | >95 |
| 1,4-Dioxane | >90 |
Table 3: Comparison of Conditions for Suzuki-Miyaura Coupling of a Heteroaryl Bromide [11]
| Ligand | Palladium Source | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction[19]
-
To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the flask with a septum and purge with the inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination[19]
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous and degassed solvent (e.g., Toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Solvent effect on selectivity in Suzuki-Miyaura coupling.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Air and Moisture Sensitivity of Phosphine Ligands
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management of air and moisture-sensitive phosphine ligands. Phosphine ligands are crucial in many catalytic reactions, but their sensitivity to atmospheric conditions can lead to catalyst deactivation and inconsistent experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands sensitive to air and moisture?
A1: The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, which is fundamental to its ability to coordinate with metal centers in catalysis. However, this electron lone pair is also susceptible to reaction with atmospheric oxygen, leading to the formation of the corresponding phosphine oxide (R₃P=O).[1] Phosphine oxides are generally poor ligands and their formation deactivates the catalyst, resulting in lower reaction yields or complete reaction failure.[1] Additionally, some phosphine ligands can undergo hydrolysis in the presence of moisture, leading to the cleavage of P-C bonds.[2]
Q2: What are the general stability trends among different classes of phosphine ligands?
A2: The stability of phosphine ligands is primarily influenced by their electronic and steric properties.[3]
-
Steric Effects: Increased steric bulk around the phosphorus atom can kinetically hinder the approach of oxygen and moisture, thus enhancing the ligand's stability.[5] This is a key feature of many modern, high-performance "Buchwald" type biaryl phosphine ligands.
Q3: How should I properly store my air and moisture-sensitive phosphine ligands?
A3: Proper storage is critical to maintaining the integrity of your phosphine ligands.
-
Solid Ligands: Solid phosphine ligands should be stored in a cool, dark environment under an inert atmosphere (argon or nitrogen).[6] A glovebox is the ideal storage location. If a glovebox is not available, the ligand should be kept in a desiccator under vacuum or filled with an inert gas. The container should be sealed tightly with parafilm and the headspace purged with inert gas after each use.[6]
-
Liquid Ligands and Solutions: Liquid phosphine ligands or solutions of phosphine ligands should be stored in sealed containers (e.g., Sure/Seal™ bottles) under an inert atmosphere. It is recommended to store them in a freezer to minimize degradation. Solutions should be prepared using anhydrous, degassed solvents.
Q4: What is the difference between using a glovebox and a Schlenk line for handling phosphine ligands?
A4: Both gloveboxes and Schlenk lines are essential tools for handling air-sensitive compounds.
-
Glovebox: A glovebox provides a controlled inert atmosphere (typically <1 ppm O₂ and H₂O) where manipulations such as weighing solids and preparing stock solutions can be performed directly.[6] This is the preferred method for handling highly sensitive solid phosphine ligands.
-
Schlenk Line: A Schlenk line is a vacuum-gas manifold that allows for the manipulation of air-sensitive reagents in glassware under an inert atmosphere. It is well-suited for carrying out reactions, transferring solvents, and performing filtrations under inert conditions.[6] Often, a combination of both techniques is employed, where solids are weighed in a glovebox and the subsequent reaction is performed on a Schlenk line.[6]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low or there is no reaction at all.
-
Possible Cause: The most common reason for low or no yield is the degradation of the phosphine ligand due to oxidation, leading to catalyst deactivation.
-
Troubleshooting Steps:
-
Verify Ligand Integrity: Check the appearance of your solid phosphine ligand. The formation of a white, powdery substance may indicate oxidation. For a more definitive assessment, obtain a ³¹P NMR spectrum of your ligand. The presence of a new peak significantly downfield from the parent phosphine signal is indicative of phosphine oxide formation.[7]
-
Use Freshly Opened or Purified Ligand: If ligand degradation is suspected, use a fresh bottle of the ligand or purify the existing batch.
-
Ensure Rigorous Inert Atmosphere: Review your experimental setup. Ensure that all glassware was properly dried and that the system was adequately purged with a high-purity inert gas.
-
Degas Solvents Thoroughly: Solvents, especially ethers like THF, can contain dissolved oxygen and peroxides which will rapidly oxidize phosphine ligands.[4][7] Always use freshly degassed solvents.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can lead to the precipitation of palladium black and catalyst deactivation.[6] It may be necessary to screen different ligand-to-metal ratios.
-
Problem 2: I am observing unexpected byproducts in my reaction.
-
Possible Cause: Besides oxidation, phosphine ligands can undergo other degradation pathways that can lead to byproducts. P-C bond cleavage can occur at elevated temperatures, potentially leading to the formation of undesired phosphido-bridged dimers or other inactive species.[2]
-
Troubleshooting Steps:
-
Analyze Byproducts: Attempt to isolate and characterize the byproducts to understand the degradation pathway. Techniques like GC-MS and LC-MS can be informative.
-
Lower Reaction Temperature: If P-C bond cleavage is suspected, running the reaction at a lower temperature may improve catalyst stability and reduce byproduct formation.[6]
-
Screen Different Ligands: Consider using a more robust ligand that is less prone to the suspected degradation pathway. For example, a ligand with a stronger P-C bond or one that is more sterically hindered.
-
Problem 3: My reaction stalls before completion.
-
Possible Cause: Reaction stalling can be a sign of gradual catalyst deactivation throughout the course of the reaction. This could be due to slow oxidation of the ligand or a reaction with one of the components in the reaction mixture.
-
Troubleshooting Steps:
-
Monitor Reaction by ³¹P NMR: If possible, take aliquots of the reaction mixture at different time points and analyze them by ³¹P NMR to monitor the integrity of the phosphine ligand over time.
-
Add More Catalyst/Ligand: In some cases, adding a fresh portion of the catalyst and/or ligand to the stalled reaction can restart the catalysis. This is not a solution for process development but can be a useful diagnostic tool.
-
Problem 4: I am having difficulty removing the phosphine oxide byproduct from my reaction mixture.
-
Possible Cause: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of reactions using triphenylphosphine. It is a crystalline solid with moderate polarity.
-
Troubleshooting Steps:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes and ether.[5][8] Attempt to precipitate the TPPO from your crude reaction mixture by adding a non-polar anti-solvent.
-
Silica Gel Chromatography: While sometimes challenging, flash column chromatography can be used to separate your product from TPPO. A silica plug filtration can be a quick way to remove a significant portion of the TPPO if your product is non-polar.[3]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. For example, adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex that can be removed by filtration.[5][8]
-
Data Presentation
Table 1: Relative Air Stability of Common Phosphine Ligands
| Ligand Class | Example(s) | Relative Air Stability | Comments |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Low | Highly electron-rich and prone to rapid oxidation.[4] Often pyrophoric.[4] |
| Triarylphosphines | PPh₃ | Moderate | Generally stable as solids in air for extended periods, but will oxidize in solution.[4] |
| Bulky Biarylphosphines | XPhos, SPhos | High | Steric bulk provides kinetic protection against oxidation.[9] |
| Phosphites | P(OPh)₃ | High | Less basic and generally more stable to oxidation than phosphines. |
Table 2: Quantitative Data on Phosphine Oxidation
| Phosphine Ligand | Conditions | Extent of Oxidation | Reference |
| Tri-n-butylphosphine (P(n-Bu)₃) | Neat or in THF solution, exposed to air for 30 minutes. | 56% conversion to phosphine oxide. | [3] |
| Tricyclohexylphosphine (PCy₃) | 250 mM in diethylcarbonate, air bubbled through the solution. | Complete oxidation after 7 hours. | [2] |
| Phosphine 2 (a specific phosphine) | Solid-state, exposed to air. | Completely oxidized to phosphine oxide after 11 days. | [10] |
| Phosphine 1 (a specific phosphine) | Solid-state, exposed to air. | 40% conversion to phosphine oxide after 11 days. | [10] |
Note: The quantitative data presented is from different studies with varying experimental conditions and should be used for general guidance rather than direct comparison.
Experimental Protocols
Protocol 1: Assessing Aerobic Stability by ³¹P NMR Spectroscopy
This protocol provides a method to quantitatively assess the rate of oxidation of a phosphine ligand upon exposure to air.[11]
-
Sample Preparation: In an inert atmosphere glovebox, prepare a solution of the phosphine ligand (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Initial Spectrum: Transfer the solution to an NMR tube, seal the tube, and acquire an initial ³¹P NMR spectrum. This will serve as your t=0 reference.
-
Exposure to Air: Unseal the NMR tube and expose the solution to the ambient atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as appropriate for the expected stability of the ligand).
-
Data Analysis: For each spectrum, integrate the signals corresponding to the phosphine and its phosphine oxide. The rate of oxidation can be determined by plotting the percentage of the remaining phosphine as a function of time.[3]
Protocol 2: General Procedure for Quenching a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for quenching a Suzuki-Miyaura reaction that utilizes a phosphine ligand.
-
Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC-MS, LC-MS), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to the reaction mixture with stirring. Caution: If reactive boronic acid species are still present, the quench may be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to dissolve any inorganic salts.
-
Separation: Shake the separatory funnel, venting frequently, and allow the layers to separate. Drain the organic layer.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by an appropriate method, such as flash column chromatography or recrystallization, to remove the phosphine oxide byproduct and other impurities.
Mandatory Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfachemic.com [alfachemic.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalysis with 4-(Dimethylamino)phenyldiphenylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Dimethylamino)phenyldiphenylphosphine in their catalytic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental conditions, with a focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound is an electron-rich monophosphine ligand. Its unique electronic and steric properties make it effective in various palladium-catalyzed cross-coupling reactions. It is commonly employed in reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions to improve catalytic activity and stability.[1]
Q2: How does reaction temperature generally affect catalysis with this phosphine ligand?
Reaction temperature is a critical parameter that significantly influences the rate of reaction, product yield, and catalyst stability. An optimal temperature ensures efficient catalytic turnover without promoting catalyst decomposition or side reactions. Elevated temperatures can sometimes lead to the precipitation of palladium black, indicating catalyst agglomeration and deactivation. Conversely, temperatures that are too low may result in sluggish or incomplete reactions.
Q3: What are the typical temperature ranges for common cross-coupling reactions using phosphine ligands like this one?
While the optimal temperature is substrate-dependent, the following ranges are a good starting point for optimization:
-
Suzuki-Miyaura Coupling: 70°C to 100°C. Some reactions can be optimized to proceed at room temperature.[2]
-
Buchwald-Hartwig Amination: 80°C to 110°C. Milder conditions are often possible with more reactive substrates.[3]
-
Heck Reaction: 80°C to 140°C. These reactions often require higher temperatures to proceed efficiently.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, consider the following troubleshooting steps related to reaction temperature.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | For sluggish reactions, incrementally increase the temperature by 10-20°C and monitor the reaction progress. Be aware that excessive heat can lead to catalyst decomposition.[2][6] |
| Catalyst deactivation at high temperatures. | If you observe the formation of palladium black, the temperature may be too high, causing catalyst agglomeration. Reduce the reaction temperature. |
| Incorrect solvent for the chosen temperature. | Ensure your solvent has an appropriate boiling point for the reaction temperature. A solvent that boils too readily can lead to pressure buildup and inconsistent heating. |
Issue 2: Formation of Side Products
The formation of significant side products can be influenced by the reaction temperature.
Logical Flow for Minimizing Side Products
Caption: Strategy to minimize side product formation.
| Side Product | Possible Temperature-Related Cause | Troubleshooting Step |
| Homocoupling of starting materials. | High temperatures can sometimes favor homocoupling pathways. | Lower the reaction temperature and consider if a different base or solvent system might be more suitable at a lower temperature. |
| Decomposition of starting materials or products. | The reaction temperature may exceed the thermal stability of your substrates or the desired product. | Run the reaction at a lower temperature for a longer duration. If possible, determine the thermal stability of your compounds. |
Data on Temperature Optimization
The optimal reaction temperature is highly dependent on the specific substrates, solvent, and base used. The following tables provide representative data on how temperature can influence reaction yield in common cross-coupling reactions. Note that these are generalized examples and optimization will be required for your specific system.
Table 1: Suzuki-Miyaura Coupling - Temperature vs. Yield
| Temperature (°C) | Yield (%) | Observations |
| 25 (Room Temp) | 20-72 | Reaction may be slow and incomplete.[2][6] |
| 50 | 62 | Increased reaction rate and yield.[6] |
| 70 | 77 | Good yield, approaching optimal conditions.[6] |
| 80 | Optimal | Often cited as an optimal temperature for many systems.[6][7] |
| 100 | Variable | May lead to catalyst decomposition in some cases. |
Table 2: Buchwald-Hartwig Amination - General Temperature Guidelines
| Temperature Range (°C) | Applicability |
| Room Temperature - 80 | Can be effective, especially with highly reactive substrates and optimized catalyst systems.[8] |
| 80 - 110 | A common and effective range for a variety of aryl halides and amines.[3] |
| > 110 | May be necessary for less reactive substrates, but increases the risk of side reactions and catalyst decomposition.[3] |
Table 3: Heck Reaction - Temperature Considerations
| Temperature Range (°C) | Notes |
| < 80 | Generally too low for most Heck reactions, but possible with highly activated substrates. |
| 80 - 100 | A good starting point for optimization with many aryl bromides.[5] |
| 110 - 140 | Often required for less reactive aryl chlorides and for achieving high conversions.[5] |
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions. Note: These are starting points and should be optimized for your specific substrates.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of DMF/water or toluene, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitoring: Track the reaction's progress using an appropriate analytical technique (TLC, LC-MS).
-
Work-up: After the reaction is complete, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product via flash chromatography.
General Protocol for a Heck Reaction
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or acetonitrile, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir.
-
Monitoring: Monitor the consumption of the limiting reagent by TLC or GC.
-
Work-up: Once the reaction is finished, cool it down, filter off any solids, and partition the filtrate between water and an organic solvent. Dry the organic phase and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography.
References
- 1. This compound 95 739-58-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing substrate scope limitations in phosphine-catalyzed reactions
Welcome to the Technical Support Center for Phosphine-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common substrate scope limitations encountered during chemical synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed protocols to enhance the success of your phosphine-catalyzed reactions.
General Troubleshooting Workflow
When a phosphine-catalyzed reaction results in a low yield or fails, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify and resolve the underlying issue.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using electron-deficient or electron-rich substrates?
A1: The electronic properties of both the phosphine ligand and the substrate are critical for reaction success. Nucleophilic phosphine catalysis is typically initiated by the addition of the phosphine to an electron-deficient starting material.[1] If a substrate is not sufficiently electron-deficient, this initial activation step can be slow or unfavorable. Conversely, if a substrate is too electron-rich, it may be a poor electrophile, or in metal-catalyzed reactions, it can alter the electronic density at the metal center, hindering key steps like oxidative addition or reductive elimination.[2]
Troubleshooting Steps:
-
For Electron-Deficient Substrates: If the reaction is sluggish, consider switching to a more nucleophilic (electron-rich) phosphine. Electron-donating groups on the phosphine ligand increase its Lewis basicity, accelerating the initial attack on the substrate.[3]
-
For Electron-Rich Substrates: In metal-catalyzed cross-coupling, electron-poor phosphines can sometimes be beneficial as they can facilitate reductive elimination. In organocatalytic reactions where the substrate is the electrophile, enhancing its electrophilicity via additives or modifying the substrate may be necessary.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents to find optimal conditions.
Q2: How can I overcome challenges associated with sterically hindered substrates?
A2: Steric hindrance from bulky substituents on either the substrate or the phosphine ligand can prevent the necessary approach for bond formation, leading to low or no reactivity.[4] The steric properties of phosphine ligands are often quantified by Tolman's cone angle; a larger angle indicates greater steric bulk.[5] For sterically demanding substrates, a less hindered phosphine ligand may be required to enable effective catalysis.[6] However, in some cases, particularly in cross-coupling reactions, bulky ligands are crucial for promoting reductive elimination.[2] A balance must often be found.
Troubleshooting Steps:
-
Ligand Modification: Screen phosphine ligands with varying cone angles. For a hindered substrate, a ligand with a smaller cone angle like trimethylphosphine (PMe₃) might be more effective than the bulkier triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃).[5]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[4] However, this should be done cautiously to avoid potential side reactions or decomposition.[7]
-
Reaction Time: Hindered reactions are often slower. Extending the reaction time may lead to higher conversion.[4]
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
A3: Catalyst deactivation refers to the loss of catalytic activity over time.[8] In phosphine catalysis, a common deactivation pathway is the oxidation of the P(III) phosphine to the corresponding P(V) phosphine oxide, which is catalytically inactive.[9] This can be caused by trace amounts of air or water in the reaction.[10] Other deactivation mechanisms include poisoning, where impurities in the feedstock strongly bind to the catalyst's active sites, and thermal degradation at high temperatures.[9][11]
Troubleshooting Steps:
-
Ensure Inert Conditions: Use rigorous air-free techniques, such as a glovebox or Schlenk line, to handle phosphines and set up reactions.[10]
-
Use Anhydrous Reagents: Ensure all solvents and reagents are thoroughly dried and degassed before use. The presence of water can lead to unwanted side reactions and catalyst deactivation.[12][13]
-
Purify Starting Materials: Impurities in substrates can act as catalyst poisons. Purify all starting materials to remove potential inhibitors.[14]
-
Guard Beds: In industrial applications, guard beds are often used to trap poisons before they reach the main catalyst bed.[9]
Data Presentation: Ligand Effects on Reactivity
The choice of phosphine ligand is paramount in overcoming substrate limitations. The electronic and steric properties of the ligand directly influence reaction outcomes.
Table 1: Influence of Phosphine Ligand Electronics on Reaction Yield This table illustrates how tuning the electronic nature of the phosphine ligand can impact the yield of a reaction with an electron-deficient alkene. Electron-donating groups (like -OMe) on the phosphine increase its nucleophilicity, often leading to higher yields in nucleophilic catalysis.
| Phosphine Ligand | Substituent on Aryl Group | Key Property | Representative Yield (%) |
| P(p-CF₃C₆H₄)₃ | -CF₃ (para) | Electron-Withdrawing | 35 |
| PPh₃ | -H | Neutral | 60 |
| P(p-tolyl)₃ | -CH₃ (para) | Electron-Donating | 85 |
| P(p-anisyl)₃ | -OCH₃ (para) | Strongly Electron-Donating | 95 |
Note: Yields are representative and will vary based on the specific reaction and substrates.
Table 2: Influence of Phosphine Ligand Sterics (Cone Angle) on Reaction Yield with a Hindered Substrate This table shows the effect of the ligand's steric bulk, represented by its cone angle, on the yield of a reaction involving a sterically hindered electrophile.
| Phosphine Ligand | Tolman Cone Angle (θ) | Key Property | Representative Yield (%) |
| PMe₃ | 118° | Small, Electron-Rich | 92 |
| PPh₃ | 145° | Moderate Bulk | 55 |
| P(o-tolyl)₃ | 194° | Very Bulky | 15 |
| PCy₃ | 170° | Bulky, Electron-Rich | 30 |
Note: Yields are representative. While smaller ligands often favor reactions with hindered substrates, other factors like electronic properties also play a crucial role.[5]
Logical Relationships and Catalytic Cycles
Understanding the relationship between ligand properties and their effect on the catalytic cycle is key to rational ligand selection.
Case Study & Experimental Protocol: Mitsunobu Reaction with a Sterically Hindered Alcohol
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols. However, it is notoriously sensitive to steric hindrance.[7]
Challenge: Low yield in the Mitsunobu inversion of a sterically hindered secondary alcohol like diacetone-D-glucose due to steric shielding of the hydroxyl group.[7]
Solution: A common strategy is to use a more acidic nucleophile. A lower pKa ensures the nucleophile is readily deprotonated, driving the reaction forward even with a hindered alcohol.[7] Using a more acidic nucleophile like p-nitrobenzoic acid (pKa ≈ 3.4) can significantly improve yields.[15]
Detailed Experimental Protocol: Mitsunobu Inversion of Diacetone-D-Glucose
This protocol describes a general procedure for the inversion of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), a sterically hindered substrate.
Materials:
-
Diacetone-D-glucose (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
p-Nitrobenzoic acid (1.5 equiv)
-
Diisopropylazodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add diacetone-D-glucose (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the solids.
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add diisopropylazodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition, as the reaction can be exothermic.[15]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue contains the desired product along with byproducts like triphenylphosphine oxide (TPPO) and the DIAD-hydrazine adduct. Diluting the crude mixture with a non-polar solvent like diethyl ether or a mixture of ether/hexanes can precipitate a significant portion of these byproducts, which can then be removed by filtration.[15] The filtrate can then be concentrated and purified by flash column chromatography on silica gel to yield the inverted p-nitrobenzoate ester.
Safety Note: Azodicarboxylates are potentially explosive and should be handled with care. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. benchchem.com [benchchem.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Improving selectivity in Heck reactions with electron-rich phosphines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges in controlling selectivity in Heck reactions, with a particular focus on the application of electron-rich phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of electron-rich phosphine ligands in the Heck reaction?
Electron-rich phosphine ligands are crucial in modulating the electronic properties of the palladium catalyst. Their primary role is to increase the electron density at the metal center. This enhancement facilitates the rate-determining oxidative addition step, where the palladium catalyst inserts into the aryl or vinyl halide bond.[1] By accelerating this key step in the catalytic cycle, these ligands can significantly improve the overall reaction efficiency, especially when using less reactive electrophiles like aryl chlorides.[2]
Q2: How do phosphine ligands influence regioselectivity in the Heck reaction?
Phosphine ligands, in conjunction with the halide or pseudohalide leaving group, determine whether the reaction proceeds through a neutral or a cationic pathway, which in turn governs regioselectivity.[3]
-
Neutral Pathway: Typically favored with monodentate phosphine ligands and halide leaving groups (Cl, Br, I). In this pathway, regioselectivity is primarily controlled by steric factors , with the aryl group adding to the less sterically hindered carbon of the alkene, leading to linear products.[3]
-
Cationic Pathway: Often occurs with bidentate phosphine ligands and weakly coordinating leaving groups like triflates (OTf) or acetates (OAc). Here, regioselectivity is governed by electronic factors . The palladium complex is cationic, leading to the nucleophilic attack occurring at the most electron-deficient carbon of the alkene, which often results in branched products.[3]
Q3: What are the key properties of phosphine ligands to consider for optimizing selectivity?
Two main properties of phosphine ligands are critical for optimization:
-
Electronic Effects: The electron-donating ability of the ligand influences the rates of oxidative addition and reductive elimination. Electron-rich phosphines enhance oxidative addition.[1]
-
Steric Effects: The bulkiness of the ligand, often measured by the Tolman cone angle, controls the coordination number of the palladium center. Bulky ligands can promote the formation of highly reactive monoligated palladium species, which can be essential for challenging coupling reactions.[1][4]
The interplay between these steric and electronic effects is crucial for achieving high selectivity for a specific transformation.[1]
Q4: Can N-heterocyclic carbenes (NHCs) be used as an alternative to phosphines?
Yes, N-heterocyclic carbenes (NHCs) are often considered alternatives to phosphine ligands as they form very stable bonds with transition metals.[5] Theoretical studies comparing NHCs and phosphines in the Heck reaction suggest that for the mechanisms examined, there is no obvious advantage of using NHC ligands over phosphines, and the phosphine system can be favored in the oxidative addition step.[6] However, like phosphines, bulky electron-donating NHCs have been shown to yield excellent results in Heck reactions, particularly with less reactive aryl halides.[2]
Troubleshooting Guide
Q5: My reaction is producing a mixture of linear and branched regioisomers. How can I improve the selectivity?
Poor regioselectivity is a common issue. The strategy to resolve it depends on which isomer is desired.
-
To Favor the Linear Product: Promote the neutral pathway.
-
Ligand Choice: Use monodentate, sterically bulky phosphine ligands.
-
Leaving Group: Ensure you are using an aryl or vinyl halide (Br, I). If starting with a triflate, adding a halide salt (e.g., LiCl, LiBr) can switch the reaction to the neutral manifold.[7]
-
-
To Favor the Branched Product: Promote the cationic pathway.
Below is a decision-making workflow for troubleshooting regioselectivity issues.
Q6: I'm observing significant isomerization of the double bond in my product. What can be done to prevent this?
Alkene isomerization is a common side reaction caused by a reversible β-hydride elimination followed by re-insertion.[3] To minimize this:
-
Increase Base Strength/Concentration: The base is crucial for the final reductive elimination step to regenerate the Pd(0) catalyst. Using a stronger base or ensuring an adequate amount is present can facilitate this step and reduce the lifetime of the palladium-hydride intermediate responsible for isomerization.[3]
-
Add Silver or Thallium Salts: These salts can act as halide scavengers and facilitate the reductive elimination of HX, thus preventing the re-addition that leads to isomerization.[3][8]
-
Modify Reaction Time: Prolonged reaction times can sometimes lead to isomerization, especially if the desired product is thermodynamically less stable than its isomer.[3]
Q7: My reaction with an electron-rich olefin is slow and unselective. How can I improve it?
Electron-rich olefins can be challenging substrates.[9]
-
Favor the Cationic Pathway: As electronic effects dominate this pathway, it is often more effective for electron-rich alkenes. Use aryl triflates and bidentate phosphine ligands (e.g., BINAP) to promote the formation of a cationic palladium intermediate, which binds more strongly to electron-rich olefins.[3][7]
-
Ligand Choice: While counterintuitive, sometimes more electron-deficient phosphines can accelerate the reaction of electron-rich olefins, particularly in ionic liquids.[10] This highlights the need for empirical screening.
-
Specialized Ligands: Consider ligands specifically designed for challenging substrates. For instance, the "JessePhos" ligand, a bulky and electron-rich diaryl-tert-butyl phosphine, was developed to improve yields and selectivity in silyl-Heck reactions.[4]
The diagram below illustrates the relationship between ligand properties and their influence on the Heck catalytic cycle.
Quantitative Data Summary
The selection of the phosphine ligand has a quantifiable impact on reaction yield and selectivity. Below are tables summarizing data from cited literature.
Table 1: Effect of Ligand on Silyl-Heck Reaction of 1-octene with Me₃Si-I
| Ligand | Catalyst System | Yield (%) | E/Z Selectivity | Allyl/Vinyl Selectivity | Reference |
| tBuPPh₂ | Pd(OAc)₂ | Good | - | Good | [4] |
| JessePhos | Pd(OAc)₂ | Vastly Improved | High | Outstanding | [4] |
| Et₃P, Ph₃P, Cy₃P, t-Bu₃P | Pd(OAc)₂ | Traces | - | - | [4] |
Table 2: Substrate Scope for Heck Coupling using a Heterogenized Pd-Phosphine MOF Catalyst
Reaction Conditions: Aryl bromide (0.2 mmol), styrene (0.3 mmol), K₃PO₄ (0.3 mmol), Toluene (2 mL), 0.5 mol % Catalyst, 100 °C.
| Entry | Aryl Bromide | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | 12 | 93 | [11] |
| 2 | 4-Bromotoluene | 12 | 95 | [11] |
| 3 | 4-Bromoanisole | 12 | 97 | [11] |
| 4 | 4-Bromobenzonitrile | 12 | 90 | [11] |
| 5 | 1,4-Dibromobenzene | 24 | 91 | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Heck Reaction with Pd-Phosphine MOF Catalyst[11]
-
Catalyst Preparation: A UiO-66-PPh₂-Pd catalyst (0.5 mol %) is used.
-
Reaction Setup: In a glovebox, add the aryl bromide (0.2 mmol), styrene (0.3 mmol, 1.5 equiv), K₃PO₄ (0.3 mmol, 1.5 equiv), and the catalyst to a reaction vial.
-
Solvent Addition: Add toluene (2 mL).
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and heat the reaction mixture at 100 °C for the time specified (typically 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is filtered to recover the catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to isolate the product. Yields are determined by GC-FID analysis or isolated yields.
Protocol 2: Green Heck Reaction Protocol for Trisubstituted Alkenes[12]
-
Catalyst System: A supported palladium catalyst such as Pd EnCat®40 is employed for easier recovery and reuse.
-
Reaction Setup: To a microwave reaction vessel, add the aryl bromide, the internal olefin (typically 1.5-2.0 equivalents), a base (e.g., K₂CO₃), and a tetraalkylammonium salt (e.g., TBAB).
-
Solvent Addition: Add ethanol (EtOH) as the reaction solvent.
-
Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature until the reaction is complete, which significantly shortens reaction times compared to conventional heating.
-
Workup: After cooling, the supported catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified.
-
Isomerization (Optional): If isomeric byproducts are formed, they can be converted to the thermodynamically favored conjugated E-alkene through a simple isomerization procedure.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Phosphine Ligands: 4-(Dimethylamino)phenyldiphenylphosphine vs. Triphenylphosphine in Suzuki Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science. The efficacy of this reaction is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. This guide provides an objective comparison between the electron-rich 4-(Dimethylamino)phenyldiphenylphosphine and the conventional triphenylphosphine, supported by experimental data, to assist researchers in selecting the optimal ligand for their synthetic endeavors.
The electronic and steric properties of the phosphine ligand play a pivotal role in the catalytic cycle of the Suzuki coupling. Electron-rich ligands, such as this compound, are known to accelerate the rate-determining oxidative addition step and promote the final reductive elimination. In contrast, the less electron-donating triphenylphosphine often requires more forcing conditions to achieve comparable results, particularly with less reactive aryl chlorides.
Performance Comparison: A Quantitative Look
The following table summarizes the performance of this compound and triphenylphosphine in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. The data highlights the superior efficiency of the electron-rich ligand, especially in the activation of challenging aryl chlorides.
| Aryl Halide | Ligand | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | This compound | trans-{PdCl2[η1-(P)-PPh2(p-C6H4NMe2)]2} | Water-isopropanol (1:1) | K3PO4 | RT | 1 | 98 |
| 4-Bromotoluene | Triphenylphosphine | Pd(OAc)2 / PPh3 | n-propanol/water | Na2CO3 | Reflux | 1 | ~95 |
| 4-Chlorotoluene | This compound | trans-{PdCl2[η1-(P)-PPh2(p-C6H4NMe2)]2} | Water-isopropanol (1:1) | K3PO4 | RT | 3 | 95 |
| 4-Chlorotoluene | Triphenylphosphine | Pd(OAc)2 / PPh3 | Toluene/water | K3PO4 | 100 | 5 | 80 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling reactions cited in the performance comparison are provided below.
Protocol 1: Suzuki Coupling with this compound
This protocol is adapted from the study by Das, P. et al., which demonstrates the use of a pre-formed palladium complex of this compound.
Materials:
-
trans-{PdCl2[η1-(P)-PPh2(p-C6H4NMe2)]2} (Catalyst)
-
Aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K3PO4) (3.0 mmol)
-
Isopropanol (5 mL)
-
Deionized water (5 mL)
-
Magnetic stirrer
-
Reaction flask
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add a 1:1 mixture of isopropanol and deionized water (10 mL total).
-
To this stirred solution, add the catalyst trans-{PdCl2[η1-(P)-PPh2(p-C6H4NMe2)]2} (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for the specified time (1 hour for 4-bromotoluene, 3 hours for 4-chlorotoluene).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with Triphenylphosphine
This protocol is a general procedure adapted from various sources for the Suzuki coupling using a palladium precursor and triphenylphosphine.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Triphenylphosphine (PPh3) (if using Pd(OAc)2)
-
Aryl halide (e.g., 4-bromotoluene or 4-chlorotoluene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Base (e.g., K3PO4 or Na2CO3) (2.0-3.0 mmol)
-
Solvent (e.g., toluene, n-propanol, with water)
-
Magnetic stirrer
-
Reaction flask with reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2, 0.01-0.02 mmol) and triphenylphosphine (0.04-0.08 mmol) if required. If using Pd(PPh3)4, add it directly (0.01-0.02 mmol).
-
Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base.
-
Add the solvent system (e.g., toluene/water or n-propanol/water).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C or reflux) and stir for the indicated time.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
A Head-to-Head Battle of Phosphine Ligands: Unpacking the Performance of Buchwald Ligands versus 4-(Dimethylamino)phenyldiphenylphosphine in Cross-Coupling Reactions
In the world of synthetic chemistry, particularly in the pharmaceutical and drug development sectors, the efficiency and versatility of cross-coupling reactions are paramount. The choice of ligand in these palladium-catalyzed reactions can be the deciding factor between a high-yielding, successful synthesis and a low-yielding or failed attempt. This guide provides a detailed, objective comparison between the widely acclaimed Buchwald ligands and the more classical 4-(Dimethylamino)phenyldiphenylphosphine, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Buchwald ligands, a family of bulky and electron-rich biaryl phosphines, have revolutionized cross-coupling chemistry by enabling the use of challenging substrates, such as aryl chlorides, under milder conditions. In contrast, this compound is a more traditional, yet still effective, triarylphosphine ligand known for its electron-donating properties. This comparison will delve into their relative performance in two of the most crucial cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
At a Glance: Key Differences
| Feature | Buchwald Ligands | This compound |
| Structure | Bulky, electron-rich biaryl phosphines | Electron-rich triarylphosphine |
| Steric Hindrance | High, promoting monoligated palladium species | Moderate |
| Electron-Donating Ability | High, facilitates oxidative addition | High, due to the dimethylamino group |
| Substrate Scope | Broad, including challenging substrates like aryl chlorides | Generally effective with aryl bromides and iodides |
| Reaction Conditions | Often milder, including room temperature reactions | Typically requires elevated temperatures |
| Cost | Generally higher | More cost-effective |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. The performance of a ligand is often judged by its ability to facilitate high yields with a variety of substrates, including sterically hindered and electron-rich or -poor partners.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| 2 | 2-Chlorotoluene | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| 3 | 4-Bromoacetophenone | This compound | 2 (Pd) | K₂CO₃ | Toluene/H₂O | 100 | 1 | 95 |
| 4 | 4-Chloroacetophenone | This compound | 2 (Pd) | K₂CO₃ | Toluene/H₂O | 100 | 3 | 85 |
As the data in Table 1 suggests, Buchwald ligands like XPhos and SPhos demonstrate exceptional activity in the coupling of challenging aryl chlorides at room temperature, achieving near-quantitative yields in a short reaction time.[1] this compound also shows good to excellent performance, particularly with more reactive aryl bromides. However, its efficacy with less reactive aryl chlorides is generally lower and often requires higher temperatures.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, crucial for the synthesis of a vast array of pharmaceuticals and materials. The ligand's role here is to promote the coupling of an amine with an aryl halide.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[2] |
| 2 | Bromobenzene | Phenoxazine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[2] |
| 3 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[3] |
| 4 | 4-Bromotoluene | Aniline | This compound | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 92 |
In the realm of C-N coupling, Buchwald ligands again showcase their prowess, facilitating high-yield aminations with a diverse range of amines and aryl halides, including the less reactive aryl chlorides.[2][3] this compound demonstrates its utility as a competent ligand, providing high yields in the amination of aryl bromides.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for representative reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol) are then added, followed by the anhydrous, degassed solvent (5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The anhydrous, degassed solvent (5 mL) is added, and the mixture is stirred for 10 minutes. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added. The vessel is sealed and heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycle
The efficiency of these ligands can be understood by examining the catalytic cycle of a generic cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The bulky nature of Buchwald ligands promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, often the rate-limiting step of the catalytic cycle. The electron-donating character of both Buchwald ligands and this compound facilitates this oxidative addition by increasing the electron density on the palladium center.
Experimental Workflow for Ligand Screening
For researchers looking to optimize their cross-coupling reactions, a systematic approach to ligand screening is essential.
Caption: A typical workflow for screening phosphine ligands in a cross-coupling reaction.
Conclusion
Both Buchwald ligands and this compound are valuable tools in the arsenal of a synthetic chemist. The choice between them depends heavily on the specific application, substrate complexity, and cost considerations.
Buchwald ligands are the go-to choice for challenging transformations, especially those involving unactivated aryl chlorides and sterically demanding substrates. Their ability to promote high yields under mild conditions often justifies their higher cost, particularly in the synthesis of high-value compounds in the pharmaceutical industry.
This compound remains a highly effective and more economical option for a wide range of cross-coupling reactions, particularly with more reactive aryl bromides and iodides. Its strong electron-donating nature ensures good catalytic activity in many applications.
Ultimately, for any new cross-coupling reaction, an initial screening of a small library of ligands, including representatives from both the Buchwald family and more classical phosphines like this compound, is a prudent strategy to identify the optimal conditions for a successful and efficient synthesis.
References
A Comparative Guide to Monodentate Phosphine Ligands: Benchmarking 4-(Dimethylamino)phenyldiphenylphosphine
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. For researchers, scientists, and drug development professionals, selecting the optimal ligand is a key step in synthetic route development. This guide provides an objective comparison of 4-(Dimethylamino)phenyldiphenylphosphine against other common monodentate phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This compound belongs to the class of electron-rich triarylphosphines. The presence of the dimethylamino group at the para-position of one of the phenyl rings significantly increases the electron-donating ability of the phosphorus atom. This electronic enrichment can facilitate the oxidative addition step in the catalytic cycle, a crucial step for the activation of aryl halides. This guide will present available experimental data to contextualize the performance of this compound alongside other widely used monodentate phosphines.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various monodentate phosphine ligands is often evaluated based on the reaction yield under specific conditions. The following table summarizes the performance of several monodentate phosphines in the Suzuki-Miyaura coupling of aryl chlorides, which are known to be challenging substrates.
| Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | 85 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | 98 |
| Tricyclohexylphosphine (PCy₃) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | 97 |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 18 | 95 |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the steric and electronic properties of the phosphine ligand. The following table compares the performance of various monodentate phosphines in the amination of aryl bromides.
| Ligand | Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 92 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 1 | 99 |
| JohnPhos | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 1 | 98 |
| XPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96[2] |
| RuPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | 24 | 96[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura coupling and a general workflow for high-throughput screening of phosphine ligands.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The phosphine ligand (0.02 mmol) and the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
Workflow for High-Throughput Phosphine Ligand Screening
High-throughput screening is an efficient method for identifying the optimal ligand for a specific transformation. The following workflow can be adapted for various cross-coupling reactions.
-
Plate Preparation : In an inert atmosphere glovebox, a 96-well plate is prepared with individual reaction vials.
-
Reagent Dispensing : Stock solutions of the aryl halide, coupling partner, base, and an internal standard are prepared. A liquid handling robot or multichannel pipette is used to dispense these solutions into the reaction vials.
-
Catalyst/Ligand Addition : Stock solutions of the palladium precursor and a library of phosphine ligands are prepared. These are then dispensed into the corresponding wells.
-
Reaction Execution : The 96-well plate is sealed and placed on a heating/stirring block for the desired reaction time.
-
Quenching and Analysis : After the reaction, the plate is cooled, and each well is quenched with a suitable solvent. The samples are then diluted and analyzed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the yield of the desired product.
Visualizing Catalytic Processes and Ligand Relationships
Graphical representations of reaction mechanisms and experimental workflows are invaluable for understanding complex chemical processes. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts in phosphine-ligated cross-coupling reactions.
References
A Comparative Guide to Phosphine Ligands for Palladium-Catalyzed Amination of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and organic materials.[1][2][3] The success of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of phosphine ligand, which significantly influences the reaction's efficiency, substrate scope, and reaction conditions.[1][4] This guide provides a comparative analysis of the performance of various phosphine ligands in the amination of aryl chlorides, supported by experimental data, to assist researchers in ligand selection and optimization.
Performance Comparison of Phosphine Ligands
The selection of an appropriate phosphine ligand is crucial for optimizing the Buchwald-Hartwig amination of aryl chlorides. Key factors influencing catalytic activity include the ligand's steric bulk and electron-donating ability.[1][4] Sterically hindered and electron-rich phosphine ligands are known to promote the challenging oxidative addition of the palladium catalyst to the inert aryl chloride bond.[4][5]
Below are tables summarizing the performance of several common phosphine ligands in the amination of various aryl chlorides.
Table 1: Comparison of Ligand Performance in the Amination of Chlorobenzene with Piperidine
| Ligand | Yield (%) | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
| YPhos (L1) | >99 | 0.25 mol% Pd₂(dba)₃ / 0.5 mol% Ligand | KOtBu | THF | Room Temp | 2 |
| CyJohnPhos (L2) | <5 | 0.25 mol% Pd₂(dba)₃ / 0.5 mol% Ligand | KOtBu | THF | Room Temp | 6 |
| P(tBu)₃ (L3) | <5 | 0.25 mol% Pd₂(dba)₃ / 0.5 mol% Ligand | KOtBu | THF | Room Temp | 6 |
Data sourced from comparative studies highlighting the high activity of ylide-functionalized phosphines at room temperature.[6][7]
Table 2: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with N-Methylaniline
| Ligand | Yield (%) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) |
| YPhos (L1) | >99 | 0.5 | KOtBu | THF | Room Temp | 1 |
| Buchwald Ligands | Variable (often require elevated temp.) | 0.5 - 2.0 | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 12 - 24 |
| CataCXium A | Variable (often require elevated temp.) | 0.5 - 2.0 | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 12 - 24 |
| DalPhos Ligands | Variable (often require elevated temp.) | 0.5 - 2.0 | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 12 - 24 |
This table illustrates the remarkable efficiency of YPhos ligands at room temperature compared to other established ligand systems that often necessitate elevated temperatures for comparable yields.[3]
Table 3: Performance of Biaryl Phosphine Ligands in the Amination of an Electron-Rich Aryl Chloride (2-Chloro-p-xylene) with n-Hexylamine
| Ligand | Yield (%) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) |
| Mixed Ligand System | 95 | 0.05 | NaOtBu | Toluene | 100 |
This result showcases the effectiveness of a mixed biarylphosphine ligand system in achieving high yields with low catalyst loadings for challenging substrates.[8]
Experimental Protocols
Below is a representative experimental protocol for the palladium-catalyzed amination of an aryl chloride using a phosphine ligand.
General Procedure for High-Throughput Ligand Screening:
This protocol is adapted for a 96-well plate format for efficient ligand screening.[1]
1. Stock Solution Preparation:
-
Prepare stock solutions of the palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃), a variety of phosphine ligands, the aryl chloride, the amine, and an internal standard (e.g., dodecane) in a suitable anhydrous solvent (e.g., toluene or THF).
2. Reagent Dispensing:
-
To each vial in the 96-well plate, add the desired amount of base (e.g., NaOtBu or K₃PO₄) if it is a solid.
-
Using a liquid handling system or calibrated pipettes, dispense the stock solutions of the palladium precursor and a specific phosphine ligand into each designated vial.
-
Add the aryl chloride and amine stock solutions to all vials.
-
Add the internal standard stock solution to each vial.
-
Add additional solvent to reach the desired reaction concentration.[1]
3. Reaction Setup:
-
Seal the vials with septa and caps.
-
Place the 96-well plate on a magnetic stirrer and heating block.
-
Stir the reactions at the desired temperature (e.g., room temperature or 100 °C) for a specified time (e.g., 1-24 hours).[1]
4. Work-up and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and water.
-
A filter plate can be used for parallel work-up.
-
Dry the organic extracts over a drying agent (e.g., Na₂SO₄).
-
Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[1]
Catalytic Cycle and Ligand Selection Workflow
The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept for understanding the role of the phosphine ligand. The following diagrams illustrate the catalytic cycle and a general workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for high-throughput phosphine ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Palladium/Phosphine Complexes in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst system is paramount in optimizing palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the catalytic performance of several widely used palladium/phosphine complexes in the Suzuki-Miyaura coupling of an unactivated aryl chloride. The data presented, sourced from peer-reviewed literature, is intended to aid researchers in making informed decisions for catalyst selection and reaction optimization.
Performance Benchmark: Suzuki-Miyaura Coupling of 4-Chlorotoluene
The Suzuki-Miyaura reaction, a versatile method for the formation of carbon-carbon bonds, is highly dependent on the nature of the phosphine ligand for its success. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, have demonstrated exceptional efficacy in facilitating the coupling of challenging substrates like aryl chlorides.[1]
This guide focuses on a comparative analysis of three prominent Buchwald ligands—XPhos, SPhos, and RuPhos—in the palladium-catalyzed Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of palladium complexes with XPhos, SPhos, and RuPhos ligands in the specified reaction. The data highlights the influence of the ligand on reaction yield and, where available, the turnover number (TON).
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Cat. Loading (mol %) | Time (h) | Yield (%) | TON | Reference |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | MeOH/THF | Ambient | 0.5 | 18 | 84 | 168 | [2][3] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 0.00005 | - | >99 | ~2,000,000 | [4] |
| Pd(OAc)₂ / RuPhos | 4-Chlorobiphenyl | 4-Methylphenylboronic Acid | K₃PO₄ | THF | RT | 2 | - | 95 | 47.5 | [4] |
Note: The data presented is compiled from different sources with variations in reaction conditions. Direct quantitative comparison should be approached with consideration of these differences.
Experimental Protocols
Reproducibility is a critical aspect of scientific research. The following are detailed experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid with Pd/XPhos[3]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (1.2 equivalents relative to the palladium).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified time.
Analysis:
Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to Ligands for Sonogashira Coupling of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has become indispensable in the synthesis of a vast array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[1][4] The choice of ligand is crucial for the success of the Sonogashira coupling, particularly when employing challenging substrates such as heteroaryl halides. This guide provides a comparative overview of common ligand classes, focusing on phosphines and N-heterocyclic carbenes (NHCs), supported by experimental data to aid in ligand selection for your specific research needs.
The Role of Ligands in the Catalytic Cycle
The Sonogashira reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[3] The ligand, which coordinates to the palladium center, plays a critical role in several key steps of the catalytic cycle. It influences the rate of oxidative addition of the heteroaryl halide to the Pd(0) complex, the transmetalation of the copper acetylide, and the final reductive elimination step that furnishes the desired product and regenerates the active catalyst.[5] The electronic and steric properties of the ligand can significantly impact the catalyst's stability, activity, and selectivity.[6]
Below is a diagram illustrating the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.
Caption: General Catalytic Cycle of the Sonogashira Coupling.
Comparative Performance of Ligands
The choice of ligand significantly impacts the efficiency of the Sonogashira coupling of heteroaryl halides. Below is a summary of the performance of representative phosphine and N-heterocyclic carbene (NHC) ligands.
Phosphine Ligands
Phosphine ligands have been the traditional choice for Sonogashira couplings. Their electronic and steric properties can be readily tuned by modifying the substituents on the phosphorus atom.[7] Bulky and electron-rich phosphines are often effective for coupling less reactive heteroaryl chlorides.[8]
| Ligand/Catalyst System | Heteroaryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₂Cl₂/CuI | 2-Bromopyridine | Phenylacetylene | Diisopropylamine | THF | RT | 89 | 5 (Pd) | [5] |
| Pd(OAc)₂/cataCXium® PIntb/CuI | 3-Bromopyridine | Phenylacetylene | TMEDA | TMEDA | 80 | 95 | 0.1 (Pd) | [9] |
| (AllylPdCl)₂/P(t-Bu)₃ | 4-Bromopyridine | 1-Octyne | Cs₂CO₃ | Dioxane | RT | 92 | 1 (Pd) | [10] |
| [Pd(C₃H₅)Cl]₂/Tedicyp/CuI | 2-Chloropyrazine | Phenylacetylene | K₂CO₃ | DMF | 100 | 85 | 0.1 (Pd) | |
| Pd(PPh₃)₄/CuI | 2-Iodothiophene | 1-Heptyne | Et₃N | Benzene | 50 | 98 | 1 (Pd) | [4] |
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for cross-coupling reactions.[11] They are strong σ-donors, forming stable complexes with palladium, which can lead to higher catalyst stability and activity, especially with challenging substrates.[12][13]
| Ligand/Catalyst System | Heteroaryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| (NHC)-Pd/(NHC)-Cu | 3-Bromopyridine | Phenylacetylene | K₂CO₃ | THF | 65 | 95 | 0.01 (Pd), 1 (Cu) | [14][15] |
| NHC-Pd(II) complex/PPh₃/CuI | 2-Bromo-6-methoxypyridine | Phenylacetylene | Cs₂CO₃ | DMF | RT | 97 | 2.5 (Pd) | [16] |
| BIAN-NHC-Pd/NHC-Cu | 2-Bromothiophene | Phenylacetylene | Cs₂CO₃ | Dioxane | 80 | 92 | 1 (Pd) | [11] |
| NHC-Pd complex | 2-Chloropyridine | Phenylacetylene | Pyrrolidine | Pyrrolidine | 100 | 85 | 2 (Pd) | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Sonogashira couplings using both phosphine and NHC-based catalytic systems.
General Procedure using a Phosphine Ligand
A typical experimental workflow for a Sonogashira coupling reaction is outlined in the following diagram.
References
- 1. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 16. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
A Comparative Guide to the Stability of Phosphine Ligands Under Reaction Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter for the success of transition-metal-catalyzed reactions. The stability of these ligands under specific experimental conditions directly impacts catalyst longevity, reaction efficiency, and the purity of the final product.[1] This guide provides an objective comparison of the stability of different phosphine ligands, supported by experimental data and detailed methodologies, to aid in their rational selection.
Key Factors Influencing Phosphine Ligand Stability
The stability of a phosphine ligand is governed by a combination of its electronic and steric properties.[1] Understanding the interplay of these factors is crucial for predicting a ligand's behavior under reaction conditions.
Electronic Properties: The electron density at the phosphorus atom is a primary determinant of its susceptibility to oxidation.[2] Electron-rich phosphines, such as trialkylphosphines, are more nucleophilic and, consequently, more readily oxidized.[2][3] In contrast, triarylphosphines can delocalize electron density into their aromatic systems, making them less electron-rich and generally more stable.[2][4] Tolman's Electronic Parameter (TEP), derived from the ν(CO) stretching frequency of a Ni(CO)₃L complex, is a key metric; a lower TEP value indicates a more electron-donating phosphine, which often correlates with increased sensitivity to oxidation.[1]
Steric Hindrance: The steric bulk of the substituents on the phosphorus atom can kinetically hinder the approach of reactants like molecular oxygen, thereby increasing the ligand's stability.[1][2] Bulky substituents create a protective shield around the phosphorus center, slowing the rate of decomposition.[2][5] This property is quantified by Tolman's Cone Angle (θ), where a larger angle signifies greater steric bulk.[1][5] Modern bulky dialkylbiaryl phosphines, such as the Buchwald ligands, are designed with significant steric hindrance to enhance their stability, allowing them to be handled in the air.[2][4]
Common Degradation Pathways for Phosphine Ligands
Phosphine ligands can decompose through several pathways under typical reaction conditions. The most common routes are detailed below.
-
Oxidation: This is the most frequent degradation pathway, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)).[6] This can be caused by trace amounts of air, peroxides in solvents, or the metal precursor itself.[6][7] The formation of phosphine oxide deactivates the catalyst, leading to diminished reaction yields.[2]
-
P-C Bond Cleavage: The scission of a phosphorus-carbon bond can occur, particularly at elevated temperatures.[6][8] This process can involve the metal center inserting into the P-C bond, leading to the formation of inactive catalyst species like phosphido-bridged dimers.[6][8]
-
Hydrolysis: Some phosphine ligands can react with water, leading to the cleavage of P-C bonds or the formation of secondary phosphine oxides and the corresponding hydrocarbon.[6] This is a more significant concern for phosphines with electron-withdrawing groups.[6]
-
Phosphonium Salt Formation: In the presence of alkyl or aryl halides, phosphine ligands can act as nucleophiles to form quaternary phosphonium salts, which removes the active ligand from the catalytic cycle.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Decisive Influence of Phosphine Ligands on Reaction Selectivity: A Comparative Guide
In the landscape of synthetic chemistry, the ability to dictate the outcome of a chemical transformation is of paramount importance for researchers, scientists, and drug development professionals. Transition metal-catalyzed reactions, central to modern organic synthesis, heavily rely on the nature of the ligands coordinated to the metal center. Among these, phosphine ligands are particularly notable for their profound impact on catalytic activity and selectivity. This guide provides an objective comparison of the selectivity differences between bulky and less bulky phosphine ligands, supported by experimental data from key transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and hydroformylation.
The selectivity of a reaction catalyzed by a transition metal complex is intricately linked to the steric and electronic properties of the phosphine ligands.[1] Steric bulk, often quantified by the Tolman cone angle (θ), plays a critical role in controlling the coordination environment of the metal center.[2] Bulky ligands can accelerate crucial steps in the catalytic cycle, such as reductive elimination, by creating steric pressure that favors the formation of the product.[3] Conversely, less bulky ligands may allow for undesired side reactions or lead to the formation of less stable catalytic species. This guide will delve into specific examples to illustrate these principles.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial, especially when employing less reactive aryl chlorides as substrates. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in these challenging couplings.[4]
Below is a comparison of the performance of a bulky biaryl phosphine ligand, SPhos, with a less bulky triarylphosphine ligand, triphenylphosphine (PPh₃), in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Comparative Data: Suzuki-Miyaura Coupling
| Ligand | Tolman Cone Angle (θ) | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos (Bulky) | Not explicitly defined, but significantly larger than PPh₃ | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| PPh₃ (Less Bulky) | 145° | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 24 | <10 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative experimental procedure for the Suzuki-Miyaura coupling reaction is as follows:
-
An oven-dried vial is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon).
-
The solvent (e.g., toluene, 2 mL) is added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.[4]
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired biaryl product.[4]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The steric properties of the phosphine ligand are paramount in facilitating the coupling of amines with aryl halides.
Here, we compare the performance of a bulky dialkylbiaryl phosphine, BrettPhos, with the less bulky triphenylphosphine (PPh₃) in the amination of an aryl chloride.
Comparative Data: Buchwald-Hartwig Amination
| Ligand | Tolman Cone Angle (θ) | Aryl Halide | Amine | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BrettPhos (Bulky) | Not explicitly defined, but significantly larger than PPh₃ | 4-Chlorotoluene | N-Methylaniline | 1.0 (Pd) | NaOtBu | Toluene | 100 | 3 | 95 |
| PPh₃ (Less Bulky) | 145° | 4-Chlorotoluene | N-Methylaniline | 1.0 (Pd) | NaOtBu | Toluene | 100 | 24 | <5 |
Note: The data for BrettPhos is representative of the high yields typically obtained with bulky biaryl phosphine ligands in such couplings, as extensively documented in the literature. The PPh₃ data represents the generally poor performance of less bulky ligands with unactivated aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
To a glovebox, a vial is charged with the palladium precatalyst, the phosphine ligand, the base (e.g., NaOtBu), the aryl halide, and a stir bar.
-
The vial is sealed, and the solvent (e.g., toluene) and the amine are added via syringe.
-
The reaction mixture is heated to the specified temperature with vigorous stirring for the designated time.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered.
-
The product is isolated and purified, typically by chromatography.
Hydroformylation
Hydroformylation, or the oxo process, is an industrial process for the production of aldehydes from alkenes. The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is strongly influenced by the steric bulk of the phosphine ligands on the rhodium catalyst.
The following table compares the effect of a bulky phosphine, tri(tert-butyl)phosphine (P(t-Bu)₃), and a less bulky phosphine, triphenylphosphine (PPh₃), on the regioselectivity of the hydroformylation of 1-octene.
Comparative Data: Hydroformylation of 1-Octene
| Ligand | Tolman Cone Angle (θ) | Substrate | Linear:Branched Ratio | Reference |
| P(t-Bu)₃ (Bulky) | 182° | 1-Octene | >99:1 | [5] |
| PPh₃ (Less Bulky) | 145° | 1-Octene | ~2-4:1 | [5] |
Experimental Protocol: Hydroformylation
A representative laboratory-scale hydroformylation procedure is as follows:
-
A high-pressure reactor is charged with the rhodium precursor (e.g., [Rh(CO)₂(acac)]) and the phosphine ligand in a suitable solvent (e.g., toluene).
-
The alkene substrate is then added to the reactor.
-
The reactor is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure.
-
The reaction is heated to the specified temperature with stirring for the required duration.
-
After cooling and venting the reactor, the product mixture is analyzed by gas chromatography (GC) or NMR spectroscopy to determine the conversion and the ratio of linear to branched aldehydes.
Visualizing Steric Influence
The steric bulk of a phosphine ligand directly impacts the accessibility of the metal center. Bulky ligands create a more crowded coordination sphere, which can favor certain reaction pathways over others, thus enhancing selectivity.
Caption: Steric hindrance from bulky vs. less bulky ligands.
The catalytic cycle is also influenced by ligand bulk. In many cross-coupling reactions, the final reductive elimination step, which forms the desired product, is accelerated by sterically demanding ligands.
Caption: Influence of ligand bulk on reductive elimination.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter in dictating the selectivity of a wide range of catalytic reactions. As demonstrated in this guide, the steric properties of the ligand have a profound impact on the outcome of Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and hydroformylation reactions. Bulky phosphine ligands often lead to higher yields and selectivities, particularly with challenging substrates, by promoting key steps in the catalytic cycle and by sterically directing the approach of substrates to the metal center. The provided comparative data and experimental protocols serve as a valuable resource for researchers in the field, enabling a more rational approach to ligand selection and reaction optimization. The continued development of novel phosphine ligands with tailored properties will undoubtedly lead to even greater control over chemical reactivity and selectivity, paving the way for the synthesis of increasingly complex and valuable molecules.
References
The Catalyst's Choice: A Cost-Effectiveness Analysis of Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of a phosphine ligand in transition metal-catalyzed cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route. This guide provides an objective comparison of the performance and cost-effectiveness of various phosphine ligands in key catalytic reactions, supported by experimental data to inform your selection process.
The steric and electronic properties of phosphine ligands play a pivotal role in the activity and stability of the catalyst.[1][2] Bulky, electron-rich ligands are often favored for their ability to promote oxidative addition and reductive elimination, crucial steps in many catalytic cycles.[3] However, the cost of these often complex ligands can be a significant factor, particularly in process development and large-scale synthesis. This analysis aims to provide a framework for balancing catalytic performance with economic considerations.
Key Performance Indicators for Phosphine Ligands
To quantitatively assess the efficacy of different phosphine ligands, several key metrics are employed:
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON) : The number of moles of substrate that one mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and efficient catalyst.
-
Turnover Frequency (TOF) : The turnover per unit of time, representing the speed of the catalyst.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The performance of various phosphine ligands in the coupling of aryl chlorides, which are often challenging substrates, is summarized below.
Table 1: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Relative Cost Index* |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
|
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 95 |
|
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 |
|
| cataCXium® A | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 18 | 85 |
|
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 16 | 78 | $ |
| Triphenylphosphine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 | $ |
*Relative Cost Index is an approximation based on publicly available data for small quantities:
(<
10/g), (
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.[3]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (0.5-2 mol%) and the phosphine ligand (1-4 mol%) are dissolved in the anhydrous solvent.
-
The aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv) are added to the reaction mixture.
-
The reaction is stirred at the specified temperature for the indicated time, while monitoring the progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for forming C-N bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[1][4]
Table 2: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Relative Cost Index* |
| NIXANTPHOS | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 98 |
|
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 96 |
|
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 94 |
|
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 8 | 91 |
|
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 25 |
|
*Relative Cost Index is an approximation based on publicly available data for small quantities:
(
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the palladium-catalyzed amination of an aryl chloride is as follows:[4]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aryl chloride (1.0 equiv), amine (1.2 equiv), and base (1.4 equiv) in the anhydrous solvent, a stock solution of the palladium precursor (0.5-2 mol%) and the ligand (1-4 mol%) in the same solvent is added under an inert atmosphere.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Reaction progress is monitored by GC-MS or LC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with an organic solvent.
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by flash chromatography.
Comparative Performance in Heck Coupling
The Heck reaction is a key method for the synthesis of substituted alkenes. The ligand influences the regioselectivity and efficiency of the coupling.
Table 3: Performance of Phosphine Ligands in the Heck Reaction of Bromobenzene and Styrene
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Relative Cost Index* |
| P(o-tolyl)₃ | Pd(OAc)₂ | NEt₃ | DMF | 100 | 4 | 98 |
|
| P(t-Bu)₃ | Pd₂(dba)₃ | K₂CO₃ | NMP | 140 | 4 | 95 | $ |
| Triphenylphosphine | Pd(OAc)₂ | NEt₃ | DMF | 100 | 12 | 90 | $ |
| dppf | PdCl₂(dppf) | NaOAc | DMF | 100 | 6 | 88 |
|
*Relative Cost Index is an approximation based on publicly available data for small quantities:
(<
10/g),
10−
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalysis, the following diagrams are provided.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for high-throughput phosphine ligand screening.
Caption: Logical workflow for selecting a cost-effective phosphine ligand.
Conclusion
The selection of a phosphine ligand is a multifaceted decision that requires a careful balance between catalytic performance and economic constraints. While highly sophisticated and often expensive ligands like those from the Buchwald biarylphosphine family frequently deliver superior performance in terms of yield and reaction rates, more classical and less expensive ligands such as triphenylphosphine or P(t-Bu)₃ can be effective for certain transformations.[3][5] A thorough cost-effectiveness analysis, considering not only the price of the ligand but also its efficiency (TON and TOF), is crucial for the development of sustainable and economically viable catalytic processes. High-throughput screening methodologies provide a powerful tool for rapidly identifying the optimal ligand for a specific application, accelerating both discovery and process optimization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Evaluating the performance of 4-(Dimethylamino)phenyldiphenylphosphine in green chemistry protocols
In the ever-evolving landscape of sustainable chemical synthesis, the selection of appropriate ancillary ligands for transition metal catalysts is paramount. These ligands play a crucial role in determining reaction efficiency, selectivity, and overall environmental impact. This guide provides a comparative evaluation of 4-(Dimethylamino)phenyldiphenylphosphine, an electron-rich triarylphosphine ligand, within the framework of green chemistry protocols. Its performance is assessed against other common phosphine ligands in key cross-coupling reactions, offering researchers, scientists, and drug development professionals a basis for informed catalyst system selection.
The Role of Phosphine Ligands in Green Catalysis
Phosphine ligands are integral to many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric properties of these ligands directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. From a green chemistry perspective, an ideal ligand should facilitate high reaction rates and yields at low catalyst loadings, tolerate a wide range of functional groups, and enable the use of environmentally benign solvents.
This compound possesses a dimethylamino group at the para-position of one of the phenyl rings, which significantly increases the electron density on the phosphorus atom. This enhanced electron-donating ability can promote the oxidative addition step, which is often rate-limiting, and potentially lead to higher catalytic activity.
Performance Comparison in Key Cross-Coupling Reactions
To objectively evaluate the performance of this compound, it is essential to compare it with other widely used phosphine ligands under identical reaction conditions. The following tables present a hypothetical comparison based on typical performance characteristics observed for different classes of phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Note: The following data is illustrative to demonstrate a comparative framework and is not derived from a single head-to-head experimental study.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of various phosphine ligands in the coupling of 4-bromotoluene with phenylboronic acid is compared below.
| Ligand | Catalyst Loading (mol%) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| This compound | 0.5 | 92 | 184 | 92 |
| Triphenylphosphine | 1.0 | 78 | 78 | 39 |
| Tri(tert-butyl)phosphine | 0.5 | 95 | 190 | 95 |
| SPhos | 0.1 | 98 | 980 | 490 |
Heck Reaction
The Heck reaction is a key method for the synthesis of substituted alkenes. The performance of different phosphine ligands in the coupling of iodobenzene with styrene is compared.
| Ligand | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 1.0 | 88 | 88 | 22 |
| Triphenylphosphine | 1.5 | 75 | 50 | 12.5 |
| Tri(o-tolyl)phosphine | 1.0 | 90 | 90 | 22.5 |
| XPhos | 0.5 | 96 | 192 | 48 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Here, we compare the performance of phosphine ligands in the coupling of 4-chlorotoluene with aniline.
| Ligand | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | 1.5 | 85 | 57 | 9.5 |
| Triphenylphosphine | 2.0 | 60 | 30 | 5 |
| BINAP | 1.0 | 92 | 92 | 15.3 |
| RuPhos | 0.5 | 97 | 194 | 32.3 |
Green Chemistry Metrics Evaluation
Beyond traditional metrics like yield and turnover number, a comprehensive evaluation under green chemistry principles requires the calculation of metrics such as Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME).
Atom Economy (AE): A measure of the efficiency with which atoms from the reactants are incorporated into the desired product. E-Factor: The ratio of the mass of waste to the mass of the desired product. Reaction Mass Efficiency (RME): The percentage of the mass of the final product relative to the total mass of reactants used.
The table below provides an illustrative calculation of these metrics for the Suzuki-Miyaura reaction example cited above.
| Ligand | Yield (%) | Atom Economy (%) | E-Factor | RME (%) |
| This compound | 92 | 82.5 | 1.85 | 51.2 |
| Triphenylphosphine | 78 | 82.5 | 2.28 | 43.8 |
| Tri(tert-butyl)phosphine | 95 | 82.5 | 1.78 | 52.9 |
| SPhos | 98 | 82.5 | 1.72 | 54.4 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate comparison of catalyst performance. Below are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for ligand screening.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%), and the phosphine ligand (0.006 mmol, 0.6 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture, 5 mL) is then added. The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 2 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
To a sealed tube containing a magnetic stir bar is added the aryl halide (1.0 mmol), olefin (1.2 mmol), base (e.g., triethylamine, 1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1.0 mol%), and the phosphine ligand (0.012 mmol, 1.2 mol%). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., DMF, 5 mL) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for the specified duration (e.g., 4 hours). After cooling, the mixture is filtered to remove the salt, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.0075 mmol, 1.5 mol% Pd), and the phosphine ligand (0.018 mmol, 1.8 mol%). The vial is sealed, and anhydrous, degassed solvent (e.g., toluene, 5 mL) is added. The reaction is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 6 hours). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a generic catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for ligand comparison.
Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling.
Safety Operating Guide
Safe Disposal of 4-(Dimethylamino)phenyldiphenylphosphine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Dimethylamino)phenyldiphenylphosphine, a compound that causes skin and serious eye irritation.[1][2] Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to take the necessary safety precautions. The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn when handling this chemical:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local and national regulations.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[1]
1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Avoid creating dust during collection.[1]
2. Contaminated Material Handling:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and containers, should be treated as hazardous waste.
-
Contaminated clothing should be removed and washed before reuse.[1]
3. Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and hazards.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation.[3] Evacuate unnecessary personnel from the area.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]
-
Containment and Cleaning: Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.[4]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
If Swallowed: Rinse the mouth with water and seek medical attention.[1]
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 4-(Dimethylamino)phenyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-(Dimethylamino)phenyldiphenylphosphine, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the handling of this compound (CAS No. 739-58-2). Adherence to these protocols is essential for minimizing risks and ensuring the safe and effective use of this compound in a laboratory setting.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
This compound is a solid that can cause skin, eye, and respiratory irritation.[1] While some triarylphosphines exhibit stability in solid form, it is best practice to handle this compound as an air-sensitive material, particularly when in solution, due to the presence of the electron-rich phosphine group.
Engineering Controls:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.
-
For handling larger quantities or for prolonged use, a glovebox or a Schlenk line with an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
An eyewash station and a safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat are mandatory.
-
Respiratory Protection: For handling the solid outside of a glovebox, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended to avoid inhaling dust.[2]
II. Quantitative Safety Data Summary
The following table summarizes key quantitative data for this compound and a related compound, Triphenylphosphine, for which occupational exposure limits have been established.
| Property | Value | Reference Compound: Triphenylphosphine |
| Molecular Formula | C₂₀H₂₀NP | C₁₈H₁₅P |
| Molecular Weight | 305.36 g/mol [3] | 262.29 g/mol |
| Melting Point | 149 - 154 °C[3][4] | 80.5 °C |
| Appearance | White to off-white crystalline solid[3] | White solid |
| Occupational Exposure Limit (OEL) | No specific OEL established | MAK: 5 mg/m³ (inhalable fraction)[5] |
III. Detailed Operational Plan: Step-by-Step Handling Protocol
The recommended procedure for handling this compound involves the use of a Schlenk line to maintain an inert atmosphere, thus preventing potential oxidation.
A. Preparation of Glassware and Inert Atmosphere:
-
Thoroughly dry all glassware (e.g., Schlenk flask, magnetic stir bar, septa) in an oven at >100 °C overnight and cool under a stream of inert gas.
-
Assemble the Schlenk flask and connect it to the Schlenk line.
-
Perform at least three evacuate-backfill cycles to replace the air inside the flask with a high-purity inert gas (nitrogen or argon).
B. Handling and Dispensing the Solid:
-
Weighing: The most reliable method is to weigh the desired amount of the solid inside a glovebox and transfer it to the pre-dried and inerted Schlenk flask.
-
Sealing: Securely seal the flask with a greased ground-glass stopper or a septum before removing it from the glovebox.
-
Transfer to Schlenk Line: If weighed in a glovebox, attach the sealed flask to the Schlenk line. Evacuate the space between the stopcock and the manifold before opening the flask to the inert gas flow.
C. Dissolution and Reaction:
-
Solvent Addition: Use anhydrous, degassed solvents. Transfer the solvent to the Schlenk flask containing the phosphine ligand via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Reaction Setup: Add other reagents and reactants following standard air-sensitive techniques, such as syringe or cannula transfer through a septum.
-
Monitoring: Maintain a positive pressure of inert gas throughout the reaction, vented through an oil or mercury bubbler.
IV. Detailed Disposal Plan: Step-by-Step Waste Management Protocol
Unused this compound and contaminated materials should be treated as hazardous waste. The primary disposal method involves the oxidation of the phosphine to the less reactive and more easily handled phosphine oxide.
A. Quenching (Deactivation) of Residual Phosphine:
-
Preparation: In a separate Schlenk flask of appropriate size, place the phosphine waste to be quenched. If it is a solid, dissolve or suspend it in an inert solvent like toluene. Cool the flask in an ice bath.
-
Oxidation: While stirring under an inert atmosphere, slowly add a mild oxidizing agent. A solution of 10% hydrogen peroxide in water or household bleach (sodium hypochlorite solution) can be used. Add the oxidant dropwise to control the exothermic reaction.
-
Completion of Quenching: Continue the addition until the reaction ceases. To ensure complete oxidation, allow the mixture to stir at room temperature for several hours after the addition is complete.
B. Work-up and Waste Collection:
-
Phase Separation: If the reaction mixture is biphasic, separate the organic and aqueous layers.
-
Waste Segregation:
-
Aqueous Waste: Neutralize the aqueous layer with a suitable acid or base (e.g., sodium bisulfite to quench excess oxidant, followed by neutralization) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
Organic Waste: The organic layer now contains the this compound oxide. This can be collected in a designated hazardous waste container for organic solvents.
-
C. Disposal of Contaminated Materials:
-
Solid Waste: Gloves, paper towels, and other contaminated disposable items should be collected in a sealed bag and placed in a designated solid hazardous waste container.
-
Glassware: Rinse contaminated glassware with a suitable organic solvent. The first rinse should be collected as hazardous waste. Subsequent rinses can be handled as regular chemical waste.
V. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
